2-Bromobenzoic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMNWGCKISMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038690 | |
| Record name | 2-Bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | o-Bromobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000827 [mmHg] | |
| Record name | o-Bromobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
88-65-3, 25638-04-4 | |
| Record name | 2-Bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ789TZS4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Bromobenzoic Acid from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromobenzoic acid from anthranilic acid, primarily through the Sandmeyer reaction. This transformation is a cornerstone in organic synthesis, providing a reliable method for the introduction of a bromine atom onto the aromatic ring of benzoic acid, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document provides detailed experimental protocols, quantitative data, and a process workflow to ensure reproducibility and a thorough understanding of the reaction.
Core Synthesis Pathway: The Sandmeyer Reaction
The most common and effective method for the synthesis of this compound from anthranilic acid is the Sandmeyer reaction.[1][2] This reaction proceeds in two main stages:
-
Diazotization: The primary amine group of anthranilic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[3][4] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]
-
Sandmeyer Reaction: The diazonium salt is then treated with a solution of cuprous bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.[6]
A general overview of the reaction is presented below:
Caption: General scheme of the Sandmeyer reaction for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Anthranilic Acid (Molar Mass: 137.14 g/mol ) | See Protocol | |
| Sodium Nitrite (Molar Mass: 69.00 g/mol ) | See Protocol | |
| Copper(II) Sulfate (B86663) Pentahydrate (Molar Mass: 249.69 g/mol ) | See Protocol | |
| Sodium Bromide (Molar Mass: 102.89 g/mol ) | See Protocol | |
| Concentrated Sulfuric Acid | See Protocol | |
| Product: this compound | ||
| Molar Mass | 201.02 g/mol | [7] |
| Melting Point | 147-150 °C | [8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Solubility | Slightly soluble in water, soluble in 95% ethanol | [7] |
| Yield | ||
| Reported Yield | 82% | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ) | 8.15 (dd, 1H), 7.70 (dd, 1H), 7.45 (dt, 1H), 7.30 (dt, 1H) | |
| ¹³C NMR (CDCl₃, δ) | 169.5, 134.8, 133.0, 132.5, 127.8, 122.0, 119.8 | |
| IR (KBr, cm⁻¹) | ~3000 (O-H), 1680 (C=O), 1580, 1470, 1430 (C=C), 1030 (C-Br) |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound from anthranilic acid.
Preparation of Cuprous Bromide (in situ)
This protocol describes the in-situ preparation of the cuprous bromide catalyst from copper(II) sulfate.
Materials:
-
Crystallized copper(II) sulfate (CuSO₄·5H₂O): 35 g
-
Sodium bromide (NaBr): 100 g
-
Copper turnings: 30 g
-
Concentrated sulfuric acid (H₂SO₄): 33 g
-
Water: 300 ml
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser, combine 35 g of crystallized copper(II) sulfate, 100 g of sodium bromide, 30 g of copper turnings, and 300 ml of water.
-
Carefully add 33 g of concentrated sulfuric acid to the mixture.
-
Heat the mixture to boiling under reflux. Continue heating until the blue color of the solution is almost discharged, indicating the formation of cuprous bromide. The resulting solution is used directly in the next step.
Diazotization and Sandmeyer Reaction
Materials:
-
Anthranilic acid: 40 g
-
Sodium nitrite (NaNO₂): 21 g
-
Ice-water bath
-
Concentrated aqueous solution of sodium nitrite
Procedure:
-
To the freshly prepared cuprous bromide solution, add 40 g of anthranilic acid.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add a concentrated aqueous solution of 21 g of sodium nitrite. It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition of the nitrite solution.
-
After the complete addition of the sodium nitrite solution, allow the reaction mixture to stand overnight at room temperature.
Work-up and Purification
-
The precipitated crude this compound is collected by filtration.
-
Wash the collected solid with cold water.
-
For purification, the crude product can be recrystallized from water. This typically yields long, colorless needles.
-
Alternatively, the crude acid can be dissolved in a warm 2 N sodium hydroxide (B78521) solution, treated with activated carbon, filtered, cooled, and then acidified with concentrated hydrochloric acid to precipitate the purified this compound.[9] The resulting solid is collected by filtration and can be further recrystallized from aqueous methanol.[9]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Methods
While the Sandmeyer reaction is the most prevalent method, other approaches for the synthesis of this compound exist. One such method involves the direct bromination of benzoic acid. However, this method is often less selective and can lead to a mixture of ortho, meta, and para isomers, making the purification of the desired this compound challenging.
Another approach is the regioselective copper-catalyzed amination of bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives, which can be a reverse approach to the Sandmeyer reaction.[10]
Conclusion
The synthesis of this compound from anthranilic acid via the Sandmeyer reaction is a robust and well-established procedure. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving a good yield and purity of the final product. The detailed protocols and data provided in this guide are intended to equip researchers and professionals with the necessary information to successfully perform this important transformation in a laboratory setting.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. texiumchem.com [texiumchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | 88-65-3 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobenzoic acid is a vital synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique structural features, namely the presence of both a carboxylic acid and a bromine atom on adjacent positions of a benzene (B151609) ring, impart a distinct reactivity profile that is leveraged in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols for property determination and key reactions, and graphical representations of its synthetic and reactive pathways.
Physical Properties
This compound is a beige to white crystalline solid at room temperature.[1] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory applications.
General and Thermodynamic Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | |
| Molecular Weight | 201.02 g/mol | [1] |
| Melting Point | 146-151 °C | [2][3] |
| Boiling Point | 296.4 °C at 760 mmHg | [3] |
| Flash Point | >100 °C | [3] |
| Vapor Pressure | >1 mmHg (20 °C) | [3][4] |
| pKa | 2.84 (at 25 °C) | [5][6] |
| Density | 1.930 g/mL | [2] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly soluble (0.5 g/L at 20°C) | [5] |
| 95% Ethanol (B145695) | Soluble (100 mg/mL) | [4][5] |
| Ether | Soluble | [7] |
| Acetone | Soluble | [7] |
| Hot Water | Soluble | [7] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Peaks/Signals | Reference |
| ¹H NMR | 8.00 (m, 1H), 7.72 (m, 1H), 7.47–7.34 (m, 2H) in CDCl₃ | [8] |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxyl carbon. | [3] |
| IR (KBr disc) | Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C-Br, and aromatic C-H stretches. | [3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 200 and a significant peak for the isotopic M+2 ion at m/z 202, characteristic of a bromine-containing compound. | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing carboxylic acid group and the bulky, electronegative bromine atom in the ortho position. This "ortho effect" leads to increased acidity compared to its meta and para isomers.[6] The molecule readily undergoes reactions at both the carboxylic acid and the carbon-bromine bond.
Acidity
With a pKa of 2.84, this compound is a considerably stronger acid than benzoic acid (pKa 4.2).[5][6] This is attributed to the steric hindrance caused by the ortho-bromine atom, which forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization and thereby increasing the acidity of the proton.[6]
Key Reactions
This compound is a versatile substrate for a variety of organic transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst).
-
Suzuki-Miyaura Coupling: The carbon-bromine bond serves as a handle for palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds. This is a cornerstone of modern drug discovery.
-
Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-N, C-O, and C-S bonds at the site of the bromine atom. It is particularly useful for the synthesis of substituted anilines and diaryl ethers.
Experimental Protocols
Determination of Melting Point
This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of this compound (approx. 146-151 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
For accuracy, repeat the determination with a fresh sample.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.
Materials:
-
This compound
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (and a co-solvent like ethanol if needed for solubility)
-
pH meter with a combination electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/ethanol mixture) in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill a buret with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a large jump, indicating the equivalence point, and then continue for several more additions.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Synthesis of this compound from Anthranilic Acid
This protocol describes a Sandmeyer-type reaction to synthesize this compound.
Materials:
-
Anthranilic acid
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium bromide
-
Copper turnings
-
Concentrated sulfuric acid
-
Sodium nitrite (B80452)
-
Ice
-
Beakers, reflux condenser, dropping funnel, Buchner funnel
Procedure:
-
In a flask equipped with a reflux condenser, boil a mixture of 35 g of crystallized copper(II) sulfate, 100 g of sodium bromide, and 30 g of copper turnings with 300 mL of water and 33 g of concentrated sulfuric acid until the solution is nearly colorless.
-
Add 40 g of anthranilic acid to the mixture and cool the solution to 0 °C in an ice-water bath.
-
Slowly add a concentrated aqueous solution of 21 g of sodium nitrite through a dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from hot water to yield colorless needles. The expected melting point is 147-150 °C.
Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, water)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound from anthranilic acid via a Sandmeyer reaction.
Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Coupling Reaction Workflow
This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
This compound is an irritant. It may cause eye, skin, and respiratory tract irritation.[9][10] It is harmful if swallowed.[9][10] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[11] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][11]
Applications in Drug Development
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[5] Its ability to participate in cross-coupling reactions makes it an invaluable precursor for creating the complex biaryl structures often found in modern drug candidates. It has been utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents, among others.[5] The reactivity of both the carboxylic acid and the bromine atom allows for sequential and diverse functionalization, enabling the construction of extensive compound libraries for drug discovery screening.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]
2-bromobenzoic acid CAS number and molecular weight
An In-depth Technical Guide to 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Core Properties of this compound
This compound, also known as o-bromobenzoic acid, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a carboxylic acid group on adjacent carbons of a benzene (B151609) ring, provides two reactive sites for a variety of chemical transformations.
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 88-65-3 | [1] |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Appearance | White to beige crystalline powder | [1][3] |
| Melting Point | 147-150 °C | [1] |
| Boiling Point | 86 °C at 4-5 Torr | [1][4] |
| Water Solubility | 0.5 g/L at 20°C; slightly soluble | [1][3] |
| Solubility in Organics | Soluble in 95% ethanol (B145695) (100 mg/mL), ether, acetone, and hot water. | [1][3][4] |
| pKa | 2.84 at 25°C | [1] |
| Vapor Pressure | >1 mmHg at 20°C | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. A common and effective laboratory method is the Sandmeyer-type reaction starting from anthranilic acid.
Experimental Protocol 1: Synthesis from Anthranilic Acid
This protocol details the diazotization of anthranilic acid followed by a copper-catalyzed bromination.
Methodology:
-
Catalyst Preparation: A solution of 35 g of crystallized copper sulfate, 100 g of sodium bromide, and 30 g of copper turnings in 300 ml of water with 33 g of concentrated sulfuric acid is boiled under reflux until the solution is nearly colorless.
-
Diazotization: 40 g of anthranilic acid is added to the catalyst mixture, and the solution is cooled to 0°C using an ice-water bath. A concentrated aqueous solution of 21 g of sodium nitrite (B80452) is added slowly, ensuring the temperature does not rise above 5°C.
-
Reaction: The reaction mixture is allowed to stand overnight at room temperature.
-
Work-up and Purification: The precipitated this compound is collected by filtration, washed with cold water, and then recrystallized from water. This process yields long, colorless needles with a melting point of 147-150°C.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block for synthesizing various nitrogen heterocycles and is a common starting material for cross-coupling reactions, which are fundamental in modern medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds, which are prevalent in pharmaceuticals.[5]
Experimental Protocol 2: Suzuki Coupling for Biaryl Synthesis
This protocol outlines the synthesis of 2-(2,5-dimethylphenyl)benzoic acid from this compound and 2,5-dimethylphenylboronic acid.[5]
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (B84403) (K₃PO₄) (2.5 equiv).[5]
-
Catalyst Addition: A pre-mixed solution of palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv) and a suitable phosphine (B1218219) ligand like RuPhos (0.04 equiv) in anhydrous toluene (B28343) is added to the reaction flask.[5]
-
Solvent and Degassing: Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.[5] Degas the mixture by bubbling argon through it for 15-20 minutes.[5]
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours.[5] Reaction progress can be monitored by TLC or LC-MS.[5]
-
Work-up: After cooling, acidify the mixture to a pH of 2-3 with 1 M HCl.[5]
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.[5]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Ullmann Condensation Reactions
The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds. It is particularly useful for coupling aryl halides with alcohols, amines, and thiols. The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline (B41778) with an aryl halide.[6]
Experimental Protocol 3: Ullmann Condensation (Goldberg Reaction)
This protocol describes a representative Goldberg reaction between a 2-halobenzoic acid and an amine.
Methodology:
-
Reaction Setup: A mixture of the 2-chlorobenzoic acid derivative (0.04 mol), the amine (e.g., 2-aminothiazole, 0.04 mol), and potassium carbonate (0.08 mol) is prepared in a suitable high-boiling polar solvent such as DMF.[6][7]
-
Catalyst Addition: A catalytic amount of a copper source, such as copper(I) iodide, is added.[6]
-
Reaction: The mixture is heated under reflux for several hours.[7] In some modern variations, ultrasonic irradiation can be used to accelerate the reaction and improve yields.[7]
-
Work-up: After completion, the reaction mixture is poured into cold water to precipitate the product.[7]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as acetone-water.[7]
Role in Medicinal Chemistry and Drug Discovery
Benzoic acid and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer properties.[8] this compound serves as a key starting material for creating libraries of compounds for drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid group can be converted to esters, amides, or other functional groups.[9] This dual reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a chemical of significant industrial and academic importance. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for organic chemists. The detailed protocols for its synthesis and application in key transformations like Suzuki and Ullmann couplings highlight its utility. For researchers in drug development, this compound provides a robust platform for the synthesis of novel molecular entities with therapeutic potential, underscoring its continued relevance in the field.
References
- 1. This compound | 88-65-3 [chemicalbook.com]
- 2. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
The Solubility of 2-Bromobenzoic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for a wide range of applications, including synthetic chemistry, purification processes, formulation development, and drug delivery systems. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows to aid in experimental design and interpretation.
Core Solubility Data
| Solvent | Chemical Formula | Solvent Type | Reported Solubility |
| 95% Ethanol (B145695) | C₂H₅OH | Polar Protic | 100 mg/mL |
| Methanol | CH₃OH | Polar Protic | 50 mg/mL |
| Ethanol | C₂H₅OH | Polar Protic | Soluble (5%) |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble |
| Alcohol (general) | R-OH | Polar Protic | Slightly Soluble |
| Benzene | C₆H₆ | Nonpolar | Reported to be a suitable solvent for crystallization. |
| Water | H₂O | Polar Protic | Slightly soluble in hot water. |
Note on Data Interpretation: The provided data offers a foundational understanding of this compound's solubility. The compound exhibits good solubility in lower alcohols like ethanol and methanol, which is expected due to the hydrogen bonding potential of the carboxylic acid group with the hydroxyl group of the alcohols. Its solubility is limited in less polar solvents like diethyl ether and water, highlighting the influence of the nonpolar bromophenyl group. For precise process design and modeling, it is highly recommended to determine solubility experimentally under the specific conditions of temperature and solvent purity relevant to the intended application.
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a fundamental experimental procedure. The shake-flask method, followed by gravimetric or spectroscopic analysis, is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.
Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.
1. Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance (±0.1 mg or better)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.). Agitate the mixtures for a sufficient period to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours, and the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to sediment. For fine particles, centrifugation at the experimental temperature is recommended to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Analysis: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Analysis: Weigh the flask containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). Once the solvent is completely removed, reweigh the flask to determine the mass of the dissolved this compound.
-
Spectroscopic/Chromatographic Analysis: Accurately dilute the filtered solution with a known volume of the solvent. Determine the concentration of this compound in the diluted sample using a pre-established calibration curve on a suitable analytical instrument like a UV-Vis spectrophotometer or HPLC.
-
3. Data Calculation:
-
From Gravimetric Analysis:
-
Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) × 100
-
-
From Instrumental Analysis:
-
Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.
-
Convert the concentration to the desired units (e.g., mol/L, g/L, mole fraction).
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocol and the relationship between key parameters in solubility studies.
Technical Guide: Physicochemical and Spectroscopic Analysis of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of 2-bromobenzoic acid. The information detailed herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a logical workflow for analysis.
Physicochemical Properties
This compound is a beige crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Melting Point | 147-150 °C | [2][3][4] |
| Alternate Melting Point Ranges | 146-151 °C | [5] |
| Solubility | Soluble in 95% ethanol (B145695) (100 mg/mL) | [2] |
| Appearance | Beige crystalline solid | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections provide detailed nuclear magnetic resonance (NMR) and infrared (IR) spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
The ¹H NMR spectrum of this compound exhibits distinct signals for the carboxylic acid proton and the aromatic protons. The aromatic region, typically between δ 7-8 ppm, shows multiple signals due to the protons on the benzene (B151609) ring.[7] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift, often around δ 12 ppm, due to hydrogen bonding.[7]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12 | Singlet (broad) | -COOH |
| 7-8 | Multiplet | Aromatic Protons (C₆H₄) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration used.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results | C=O (Carboxylic Acid) |
| Data not explicitly available in search results | C-Br |
| Data not explicitly available in in search results | Aromatic Carbons |
Note: The exact chemical shifts for the carbon atoms were not detailed in the provided search results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group and the aromatic ring.
| Wavenumber (cm⁻¹) | Assignment |
| Broad band, specific range not available | O-H stretch (Carboxylic Acid) |
| Specific value not available | C=O stretch (Carboxylic Acid) |
| Specific values not available | C=C stretch (Aromatic Ring) |
| Specific values not available | C-Br stretch |
Note: Specific peak positions were not available in the search results. The data is based on typical ranges for the assigned functional groups.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize this compound.
Melting Point Determination
Objective: To determine the melting point range of a solid sample of this compound.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
For ¹³C NMR, a higher concentration (50-100 mg) is generally required.
-
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectra using appropriate pulse sequences and acquisition parameters.
-
IR Spectroscopy
Objective: To obtain the infrared spectrum of a solid sample of this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of air should be run first.
Analytical Workflow
The following diagram illustrates a logical workflow for the physicochemical and spectroscopic analysis of this compound.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Ortho Effect and the Acidity of 2-Bromobenzoic Acid
The acidity of substituted benzoic acids is a cornerstone of physical organic chemistry, with profound implications for drug design and development. A molecule's acid dissociation constant (pKa) influences its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides a detailed examination of the "ortho effect," a unique phenomenon that significantly enhances the acidity of 2-substituted benzoic acids, with a specific focus on this compound.
Fundamental Principles of Acidity in Substituted Benzoic Acids
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion, which is formed upon deprotonation of the carboxylic acid group.[1] The stability of this anion is governed by the interplay of two primary electronic effects exerted by substituents on the benzene (B151609) ring:
-
Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is distance-dependent. Electronegative substituents, such as bromine, pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. This stabilization increases the acidity of the parent molecule (resulting in a lower pKa). The effect is strongest at the ortho position and diminishes at the meta and para positions.[2]
-
Resonance Effect (+R or +M): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Substituents with lone pairs of electrons, like bromine, can donate electron density to the ring. This increases the electron density on the ring, which in turn destabilizes the negatively charged carboxylate anion, thereby decreasing acidity (resulting in a higher pKa).[2]
The Ortho Effect: A Unique Steric and Electronic Interaction
In most cases, substituents at the ortho position increase the acidity of benzoic acid, regardless of whether they are electron-donating or electron-withdrawing.[3] This phenomenon is known as the ortho effect . It is generally understood to be a combination of steric and electronic factors.[3][4]
In the case of this compound, the bulky bromine atom is positioned adjacent to the carboxylic acid group. This proximity leads to significant steric hindrance, forcing the -COOH group to twist out of the plane of the benzene ring.[4][5][6] This rotation has a critical consequence known as Steric Inhibition of Resonance (SIR) . By disrupting the planarity required for effective orbital overlap, the SIR effect minimizes the resonance interaction between the carboxylic acid group and the aromatic ring.[4][6]
The primary consequence of SIR is that the acid-weakening resonance effect (+R) of the bromine substituent is suppressed. The dominant electronic influence becomes the acid-strengthening inductive effect (-I) of the highly electronegative bromine atom. This powerful inductive pull, combined with the inhibition of the opposing resonance effect, leads to significant stabilization of the resulting carboxylate anion and a marked increase in the acidity of this compound.[5]
Quantitative Data Presentation: Acidity of Bromobenzoic Acid Isomers
The impact of the ortho effect is clearly demonstrated by comparing the pKa values of benzoic acid and its bromo-substituted isomers. A lower pKa value signifies a stronger acid.
| Compound | Substituent Position | pKa (in water at 25°C) |
| Benzoic Acid | Unsubstituted | 4.20[1][3] |
| This compound | ortho | 2.84 [2][5] |
| 3-Bromobenzoic Acid | meta | 3.86[1][2][5] |
| 4-Bromobenzoic Acid | para | 3.97[1][2] |
From this data, the order of acidity is definitively: This compound > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid .[2] This highlights the exceptional acid-strengthening nature of the ortho effect in this compound.
Caption: Logical flow of the ortho effect in this compound.
Experimental Protocols: Determination of pKa
The pKa values of weak acids like the bromobenzoic acids are commonly determined through potentiometric titration.[2][7]
Protocol: pKa Determination by Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh a sample of the bromobenzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or ethanol (B145695) to ensure solubility.[7] Record the precise concentration.
-
Titrant Preparation: Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration.
-
Apparatus Setup:
-
Place the analyte solution in a beaker equipped with a magnetic stirrer.
-
Immerse a calibrated combination pH electrode into the solution.[8]
-
Connect the pH electrode to a pH meter capable of providing stable readings.
-
Use a calibrated burette to dispense the NaOH titrant.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[7]
-
Continue this process well past the equivalence point, which is observed as a sharp increase in pH.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of titrant required to reach the equivalence point (the midpoint of the steep inflection).
-
The pKa is equal to the pH of the solution at the half-equivalence point (the pH at which half of the volume of NaOH needed to reach the equivalence point has been added).[2] This can be read directly from the graph or calculated.
-
Alternatively, the first or second derivative of the titration curve can be plotted to determine the equivalence point with higher precision.[7]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The enhanced acidity of this compound is a classic illustration of the ortho effect. The steric strain imposed by the ortho-bromine substituent forces the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance effectively nullifies the acid-weakening +R effect of bromine, leaving the powerful, distance-dependent -I effect to dominate. The result is a more stable carboxylate anion and a significant increase in acidity, making this compound a considerably stronger acid than benzoic acid and its meta and para isomers. A thorough understanding of such substituent effects is critical for professionals in medicinal chemistry and drug development for the rational design of molecules with desired physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromobenzoic Acid: A Versatile Scaffold for Heterocycle Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic synthesis of diverse heterocyclic libraries is therefore a cornerstone of modern drug discovery. Among the myriad of starting materials, 2-bromobenzoic acid has emerged as a particularly valuable and versatile building block. Its ortho-bromo and carboxylic acid functionalities provide two reactive handles that can be selectively manipulated to construct a wide array of fused and substituted heterocyclic systems. This guide provides a comprehensive overview of the utility of this compound in heterocycle synthesis, with a focus on key reaction classes, detailed experimental protocols, and mechanistic insights.
Core Synthetic Strategies
The transformation of this compound into complex heterocyclic architectures primarily relies on two powerful catalytic methodologies: copper-catalyzed Ullmann-type couplings and palladium-catalyzed cross-coupling and cyclization reactions. These approaches allow for the efficient formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are fundamental to the assembly of most heterocyclic rings.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of C-N, C-O, and C-S bonds.[1] In the context of this compound, this reaction is instrumental in the synthesis of precursors for acridones, xanthones, thioxanthones, and phenothiazines. The reaction typically involves the coupling of this compound with an appropriate amine, phenol (B47542), or thiol in the presence of a copper catalyst and a base at elevated temperatures.[2]
A primary application of the Ullmann condensation with this compound is the synthesis of N-aryl anthranilic acids, which are key intermediates in the production of acridones. Acridone (B373769) scaffolds are present in numerous biologically active compounds. The synthesis proceeds via a two-step sequence: an initial copper-catalyzed N-arylation followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of N-Phenylanthranilic Acid [3]
-
Reactants: this compound (1.0 equiv), aniline (B41778) (1.05 equiv), potassium carbonate (K₂CO₃, 1.0 equiv).
-
Catalyst: Copper (Cu) powder (9 mol%) and copper(I) oxide (Cu₂O, 4 mol%).
-
Solvent: 2-ethoxyethanol (B86334).
-
Procedure: A mixture of this compound, aniline, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol is heated to 130 °C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is poured into water and filtered. The filtrate is then acidified with hydrochloric acid to precipitate the N-phenylanthranilic acid product. The crude product can be purified by recrystallization.
Experimental Protocol: Cyclization to Acridone [4]
-
Reactant: N-phenylanthranilic acid.
-
Reagent: Concentrated sulfuric acid.
-
Procedure: N-phenylanthranilic acid is dissolved in concentrated sulfuric acid and heated on a steam bath for 4 hours. The hot solution is then carefully poured into boiling water, causing the acridone product to precipitate. The precipitate is collected by filtration, washed with hot water, and then boiled with a sodium carbonate solution to remove any unreacted starting material. The purified acridone is collected by filtration, washed with hot water, and dried.
Quantitative Data for the Synthesis of N-Aryl Anthranilic Acid Derivatives [3]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | 95 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)anthranilic acid | 92 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 96 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)anthranilic acid | 88 |
| 5 | 1-Naphthylamine | N-(1-Naphthyl)anthranilic acid | 91 |
Reaction conditions: this compound (1.0 equiv), aniline derivative (1.05 equiv), K₂CO₃ (1.0 equiv), Cu (9 mol%), Cu₂O (4 mol%), 2-ethoxyethanol, 130 °C, 24 h.
The Ullmann condensation can also be employed to synthesize 2-phenoxybenzoic acids through the coupling of this compound with phenols. These intermediates can then be cyclized to form xanthones, another important class of bioactive heterocyclic compounds.[5]
Experimental Protocol: Synthesis of 2-Phenoxybenzoic Acid
-
Reactants: this compound (1.0 equiv), phenol (1.2 equiv), potassium carbonate (2.0 equiv).
-
Catalyst: Copper(I) iodide (CuI, 10 mol%).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of this compound, phenol, potassium carbonate, and copper(I) iodide in DMF is heated at 120-140 °C for 12-24 hours. After completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the 2-phenoxybenzoic acid. The product is then collected by filtration and can be purified by recrystallization.
Experimental Protocol: Cyclization to Xanthone (B1684191) [5]
-
Reactant: 2-Phenoxybenzoic acid.
-
Reagent: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Procedure: 2-Phenoxybenzoic acid is heated with an excess of polyphosphoric acid or Eaton's reagent at 100-150 °C for several hours. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of xanthone. The solid is collected, washed with water and a sodium bicarbonate solution, and then purified.
Analogous to xanthone synthesis, thioxanthones can be prepared from this compound by first coupling it with a thiophenol via an Ullmann condensation to yield a 2-(phenylthio)benzoic acid, followed by intramolecular cyclization.[6][7]
Experimental Protocol: Synthesis of 2-(Phenylthio)benzoic Acid [6]
-
Reactants: this compound (1.0 equiv), thiophenol (1.0 equiv), potassium carbonate (1.0 equiv).
-
Catalyst: Copper (Cu) powder (9 mol%) and copper(I) oxide (Cu₂O, 4.5 mol%).
-
Solvent: 2-Ethoxyethanol.
-
Procedure: A mixture of this compound, thiophenol, potassium carbonate, copper powder, and copper(I) oxide in 2-ethoxyethanol is heated at 130 °C for 4-6 hours. The workup procedure is similar to that for N-aryl anthranilic acids.
Quantitative Data for the Synthesis of 2-(Arylthio)benzoic Acids [6]
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | 2-(Phenylthio)benzoic acid | 94 |
| 2 | 4-Methylthiophenol | 2-((4-Methylphenyl)thio)benzoic acid | 91 |
| 3 | 4-Methoxythiophenol | 2-((4-Methoxyphenyl)thio)benzoic acid | 93 |
| 4 | 4-Chlorothiophenol | 2-((4-Chlorophenyl)thio)benzoic acid | 89 |
Reaction conditions: this compound (1.0 equiv), thiol (1.0 equiv), K₂CO₃ (1.0 equiv), Cu (9 mol%), Cu₂O (4.5 mol%), 2-ethoxyethanol, 130 °C, 4-6 h.
Phenothiazines, a class of compounds with significant applications in psychopharmacology, can be synthesized starting from this compound. The key step is the Ullmann condensation with a 2-aminothiophenol (B119425) derivative.
Experimental Protocol: Synthesis of a Phenothiazine (B1677639) Precursor
-
Reactants: this compound (1.0 equiv), 2-aminothiophenol (1.1 equiv), potassium carbonate (2.0 equiv).
-
Catalyst: Copper(I) iodide (CuI, 10 mol%).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: The reactants and catalyst are heated in DMSO at 120-150 °C for 12-24 hours. After cooling, the mixture is poured into water, and the precipitated product, 2-((2-aminophenyl)thio)benzoic acid, is collected by filtration. This intermediate can then be cyclized under various conditions, often involving strong acids or dehydrating agents, to form the phenothiazine ring system.
Palladium-Catalyzed Reactions
Palladium catalysis offers a powerful and versatile alternative to copper-mediated reactions for heterocycle synthesis. These methods often proceed under milder conditions and exhibit broader functional group tolerance. Key palladium-catalyzed transformations starting from this compound include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and various cascade cyclization reactions involving C-H activation.
Quinazolinones are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities. A highly efficient route to these compounds involves a palladium-catalyzed coupling of an amidine with this compound, followed by an intramolecular condensation. Alternatively, a one-pot synthesis can be achieved.[8]
Experimental Protocol: One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one [8]
-
Reactants: this compound (1.0 equiv), benzamidine (B55565) hydrochloride (1.2 equiv), an aldehyde (e.g., benzaldehyde, 1.2 equiv).
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%).
-
Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%).
-
Base: Potassium phosphate (B84403) (K₃PO₄, 2.5 equiv).
-
Solvent: tert-Amyl alcohol.
-
Procedure: A mixture of this compound, benzamidine hydrochloride, palladium(II) acetate, RuPhos, and potassium phosphate in tert-amyl alcohol is heated at 110 °C. After the initial coupling is complete (monitored by TLC or GC-MS), the aldehyde and an oxidizing agent (e.g., DDQ) are added, and the reaction is continued until the quinazolinone is formed. The product is then isolated and purified by chromatography.
Quantitative Data for the Palladium-Catalyzed Synthesis of Quinazolinones [9]
| Entry | 2-Halobenzoic Acid | Amidine (R) | Product | Yield (%) |
| 1 | 2-Iodobenzoic acid | Methyl | 2-Methylquinazolin-4(3H)-one | 90 |
| 2 | This compound | Methyl | 2-Methylquinazolin-4(3H)-one | 57 |
| 3 | 2-Iodobenzoic acid | Phenyl | 2-Phenylquinazolin-4(3H)-one | 99 |
| 4 | This compound | Phenyl | 2-Phenylquinazolin-4(3H)-one | 68 |
| 5 | 2-Iodo-4-methylbenzoic acid | Cyclopropyl | 2-Cyclopropyl-7-methylquinazolin-4(3H)-one | 72 |
| 6 | 2-Bromo-4-methylbenzoic acid | Cyclopropyl | 2-Cyclopropyl-7-methylquinazolin-4(3H)-one | 51 |
Reaction conditions: 2-halobenzoic acid (1.0 equiv), amidine hydrochloride (1.5 equiv), CS@CuI catalyst, Na₂CO₃ (2.5 equiv), i-PrOH:H₂O (9:1), 90 °C, 12 h. (Note: This table uses a chitosan-supported copper catalyst, but illustrates the general reactivity trends).
A particularly powerful application of palladium catalysis is in cascade reactions that involve intramolecular C-H activation.[10] In these processes, an initial coupling reaction at the bromine position of this compound introduces a tethered group, which is then directed to cyclize onto an adjacent C-H bond, forming a new heterocyclic ring in a single operation.
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and the design of new synthetic routes.
Ullmann Condensation: C-N Coupling Mechanism
The mechanism of the copper-catalyzed Ullmann condensation for C-N bond formation is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.[1]
Caption: Catalytic cycle of the Ullmann C-N coupling reaction.
Palladium-Catalyzed C-H Activation/Cyclization
Palladium-catalyzed C-H activation and cyclization reactions typically proceed through a sequence of oxidative addition, migratory insertion or carbopalladation, C-H activation, and reductive elimination.
Caption: General workflow for Pd-catalyzed C-H activation and cyclization.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic application of copper- and palladium-catalyzed methodologies allows for the efficient construction of medicinally relevant scaffolds such as acridones, xanthones, thioxanthones, phenothiazines, and quinazolinones. The detailed experimental protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to fully exploit the synthetic potential of this readily available starting material. The continued development of novel catalytic systems and reaction pathways will undoubtedly further expand the utility of this compound in the creation of novel molecular entities with significant biological and material science applications.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigarra.up.pt [sigarra.up.pt]
- 6. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Commercial 2-Bromobenzoic Acid: Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, purity standards, and analytical methodologies for 2-bromobenzoic acid. Intended for professionals in research and drug development, this document outlines the key considerations for sourcing this important chemical intermediate, along with detailed protocols for its quality assessment.
Commercial Sources and Purity of this compound
This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs. The purity of commercially available this compound typically ranges from 97% to over 99.8%.[1][2][3][4] The selection of a suitable grade depends on the specific application, with higher purity grades being essential for applications such as pharmaceutical synthesis to avoid the introduction of unwanted impurities that could affect the efficacy or safety of the final product.[3]
Below is a summary of representative commercial suppliers and the typical purity grades they offer. Prices are subject to change and depend on the quantity purchased.
| Supplier | Stated Purity | Form |
| Thermo Scientific Chemicals | ≥97.5 to ≤102.5% (Aqueous acid-base Titration), ≥97.5% (Silylated GC) | Powder |
| GTI Laboratory Supplies | 99.8% (Certified for synthesis) | White crystalline powder |
| Apollo Scientific | 97% | Crystalline |
| Sigma-Aldrich | 97% | Powder |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | White to light yellow powder to crystal |
| Simson Pharma Limited | High Purity (Certificate of Analysis provided) | Not specified |
| LookChem Suppliers (e.g., SynQuest, Matrix) | 95% to 99% | Not specified |
| IndiaMART Suppliers (various) | Laboratory Grade (Purity varies) | Powder |
Synthesis Routes and Potential Impurities
The purity of this compound is intrinsically linked to its method of synthesis. Two primary routes are commonly employed for its industrial production: the Sandmeyer reaction of anthranilic acid and the oxidation of 2-bromotoluene (B146081). Each method can introduce specific impurities into the final product.
Sandmeyer Reaction from Anthranilic Acid
This classic method involves the diazotization of anthranilic acid followed by a copper-catalyzed bromide substitution.
Potential Impurities:
-
Unreacted Anthranilic Acid: Incomplete diazotization or substitution can lead to the presence of the starting material.
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can result in the formation of biphenyl (B1667301) species.
-
Phenolic Byproducts: Hydroxylation of the diazonium salt intermediate can occur as a side reaction, leading to the formation of salicylic (B10762653) acid.
-
Other Isomeric Bromobenzoic Acids: While the starting material dictates the primary product, trace amounts of other isomers may be present depending on the purity of the initial anthranilic acid.
Oxidation of 2-Bromotoluene
This route involves the oxidation of the methyl group of 2-bromotoluene to a carboxylic acid.
Potential Impurities:
-
Unreacted 2-Bromotoluene: Incomplete oxidation will result in the presence of the starting material.
-
Over-oxidation and Degradation Products: Harsh oxidation conditions can lead to the formation of other oxygenated or degradation products.
-
Isomeric Bromobenzoic Acids: The purity of the starting 2-bromotoluene is crucial, as any isomeric bromotoluenes will be oxidized to their corresponding bromobenzoic acid isomers.
-
Poly-brominated Species: The presence of di-bromotoluenes in the starting material will lead to the formation of di-bromobenzoic acids.
A common purification method for crude this compound is recrystallization from solvents such as benzene, methanol, or water.[1]
Metabolic Pathway of this compound
In toxicological and drug metabolism studies, understanding the metabolic fate of a compound is crucial. Studies in rats have shown that this compound is metabolized, with the major metabolite being its glycine (B1666218) conjugate.[5] This metabolic pathway is a common detoxification route for xenobiotic carboxylic acids.
Metabolism of this compound to its Glycine Conjugate.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a structurally related compound and is suitable for the analysis of this compound and its potential impurities.
Instrumentation and Equipment:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid (for mobile phase acidification).[2]
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% A / 30% B, hold for 2 minLinear gradient to 20% A / 80% B over 10 minHold at 20% A / 80% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Impurities can be identified by their retention times relative to the main peak and quantified based on their peak areas, assuming a similar response factor to this compound or by using reference standards for known impurities if available.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Instrumentation and Equipment:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Analytical balance.
-
Vials and micropipettes.
Reagents and Solutions:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal relaxation.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Analysis:
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material.
Quality Control Workflow for this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and disposal of 2-bromobenzoic acid, tailored for laboratory and research environments. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound is a white to light yellow or beige crystalline powder.[1] It is a vital building block in the synthesis of various nitrogen heterocycles and other organic compounds. Understanding its properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Appearance | White to light yellow or beige powder/crystalline solid | [1] |
| Melting Point | 147-150 °C | |
| Boiling Point | 86 °C (at 4-5 Torr) | [3] |
| Flash Point | >100 °C (>212 °F) | |
| Solubility | Slightly soluble in water.[3] Soluble in ethanol, ether, acetone, and hot water.[3] | |
| Density | ~1.93 g/cm³ | [4] |
| Vapor Pressure | >1 mmHg (at 20 °C) | |
| pKa | 2.84 (at 25 °C) | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[5]
-
Causes skin irritation (Skin irritation, Category 2).[5]
-
Causes serious eye irritation (Eye irritation, Category 2).[5]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[5]
Signal Word: Warning[6]
Hazard Statements: H302, H315, H319, H335[5]
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[6][7]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or glasses with side-shields conforming to EN166, NIOSH (US), or equivalent standards.[2][5]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC, nitrile rubber) inspected prior to use.[5][8] A complete protective suit or lab coat should be worn to prevent skin exposure.[2][5]
-
Respiratory Protection: For operations where dust is generated, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is required.[2][6]
Engineering controls, such as providing appropriate exhaust ventilation where dust is formed and ensuring eyewash stations and safety showers are close to the workstation, are essential.[5][8][9]
Experimental Protocols and Handling Procedures
The following protocols outline the standard procedures for handling, storing, and disposing of this compound in a laboratory setting.
-
Preparation: Before handling, ensure all required PPE is worn correctly. Confirm that safety showers and eyewash stations are accessible and operational.[2]
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10][11]
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.[8][11] Use techniques like careful scooping rather than pouring, or employ a glove box for highly sensitive work.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, as these are incompatible.[2][9][10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][11] Contaminated work clothing should be laundered separately before reuse.[11]
-
Container: Store this compound in its original, tightly sealed container.[1][10]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][10] The storage area should be protected from environmental extremes and light.[7][11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Evacuation: For major spills, immediately evacuate unnecessary personnel from the area and move upwind.[8][11]
-
Communication: Alert the laboratory supervisor and emergency response team.[8][11]
-
Ventilation: Ensure the area is well-ventilated.[6]
-
Containment: Prevent the spilled material from entering drains, sewers, or water courses.[8][11]
-
Cleanup (Minor Spills):
-
Wear full PPE, including respiratory protection.[5]
-
Use dry cleanup procedures. Carefully sweep or vacuum the spilled solid.[8][11] Avoid actions that generate dust clouds; do not use compressed air for cleaning.[11]
-
Collect the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[8][11]
-
-
Decontamination: Clean the affected area thoroughly once the material has been removed.[6]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][9] If irritation persists, seek medical attention from an ophthalmologist.[6] Remove contact lenses if present and easy to do.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and running water.[5][8] If skin irritation occurs, consult a physician.[10]
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult or stops, provide artificial respiration.[10] Seek medical attention if symptoms occur or persist.[10]
-
Ingestion: If swallowed, rinse the mouth with water.[5] Immediately make the victim drink water (two glasses at most).[6] Do not induce vomiting.[2] Call a physician or poison control center.[11]
-
Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide (CO₂).[6][9][10]
-
Specific Hazards: The material is combustible.[6] Vapors are heavier than air and may spread along floors.[6] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[2][9][10]
-
Protective Equipment: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9][10]
-
Procedure: Cool fire-exposed containers with a water spray from a protected location.[8][11]
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.[6]
-
Disposal Method: Dispose of the waste through a licensed disposal company.[5] Methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5][7] All disposal practices must be in accordance with national, state, and local regulations.[6][12]
Visual Workflow and Process Diagrams
The following diagrams illustrate key workflows for safely managing this compound in a research setting.
Caption: Logical workflow for the lifecycle of this compound in a lab.
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. Page loading... [guidechem.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemstock.ae [chemstock.ae]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
2-bromobenzoic acid as a precursor for benzyne generation
An In-depth Technical Guide to 2-Bromobenzoic Acid as a Precursor for Benzyne (B1209423) Generation
Introduction
Benzyne (1,2-didehydrobenzene) is a highly reactive and synthetically valuable intermediate characterized by a formal triple bond within the benzene (B151609) ring. Due to extreme ring strain, the third bond is exceptionally weak and reactive, making benzyne a potent electrophile and dienophile.[1] Its transient nature means it must be generated in situ and trapped by a suitable reagent. A variety of precursors are utilized for benzyne generation, each with specific advantages and required reaction conditions.
This technical guide focuses on the use of this compound as a stable, commercially available precursor for the generation of benzyne. This method leverages strong base-mediated deprotonation and elimination steps to furnish the reactive intermediate, which can then be engaged in a variety of transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
Mechanism of Benzyne Generation
The generation of benzyne from this compound is typically accomplished using a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction proceeds through a sequential deprotonation-elimination pathway requiring at least two equivalents of the base.
The proposed mechanism is as follows:
-
Acid-Base Reaction: The first equivalent of n-BuLi acts as a base to rapidly and irreversibly deprotonate the acidic carboxylic acid proton, forming a lithium carboxylate salt.[2]
-
Directed ortho-Metalation (DoM): The lithium carboxylate group directs the second equivalent of n-BuLi to deprotonate the sterically accessible proton at the C6 position, which is ortho to both the carboxylate and the bromine atom. This forms a transient dianion species.
-
Elimination: The resulting intermediate is unstable and rapidly eliminates lithium bromide (LiBr) and lithium carboxylate to generate the benzyne intermediate. The loss of carbon dioxide often occurs upon warming or workup.
This sequence provides a controlled route to the benzyne intermediate under cryogenic conditions.
Caption: Mechanism of benzyne formation from this compound.
Experimental Protocols
While specific, optimized protocols for benzyne generation from this compound are not widely published, a general procedure can be formulated based on established methods for ortho-lithiation and benzyne trapping. The following is a representative protocol that should be optimized for specific applications.
Safety Precaution: n-Butyllithium is a pyrophoric liquid that reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[3]
Materials and Equipment
-
Reagents:
-
This compound (purified, dried)[4]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (e.g., 2.5 M solution in hexanes)
-
Benzyne trapping agent (e.g., furan, tetraphenylcyclopentadienone)[5]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa and argon/nitrogen inlet
-
Syringes for liquid transfer
-
Dry ice/acetone or cryocool bath for maintaining -78 °C
-
General Procedure for Benzyne Generation and Trapping
-
Setup: Assemble the flame- or oven-dried three-neck flask with a stirrer, thermometer, and septum under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) and the chosen trapping agent (3-5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: While vigorously stirring, slowly add n-butyllithium (2.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the aromatic ring.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours to allow for benzyne formation and subsequent trapping. The reaction progress can be monitored by thin-layer chromatography (TLC) if appropriate standards are available.
-
Quenching: Once the reaction is deemed complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: General experimental workflow for benzyne generation and trapping.
Quantitative Data
Quantitative yield data for benzyne trapping reactions starting specifically from this compound is not extensively reported. However, the efficiency of benzyne trapping is highly dependent on the nucleophile or diene used. The following table summarizes typical yields for common benzyne trapping reactions generated from other well-established precursors, which can serve as a benchmark for expected efficiency.
| Benzyne Precursor | Trapping Agent | Product Type | Reported Yield (%) |
| 2-Aminobenzoic Acid | Furan | Diels-Alder Adduct | Low |
| 2-Aminobenzoic Acid | Tetraphenylcyclopentadienone | Diels-Alder Adduct | High |
| o-(Trimethylsilyl)aryl triflate | Acyclic Diene | Diels-Alder Adduct | 20-28% |
| o-(Trimethylsilyl)aryl triflate | KF / 18-crown-6 | Polycyclic Aromatic | 79% |
Data compiled from references[6] and[5]. Yields are highly substrate- and condition-dependent.
Applications in Research and Drug Development
The high reactivity of benzyne makes it a powerful intermediate for the rapid construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of substituted aromatic compounds that are otherwise difficult to access.
-
Cycloaddition Reactions: Benzyne is an excellent dienophile in [4+2] Diels-Alder reactions and participates in [2+2] cycloadditions.[6][7] These reactions are employed to build polycyclic and heterocyclic ring systems, which are common scaffolds in pharmaceuticals and natural products.
-
Synthesis of Heterocycles: Trapping benzyne with nitrogen-containing compounds provides a direct route to valuable nitrogen heterocycles.
-
Multi-component Reactions: The electrophilicity of benzyne allows it to be used in multi-component reactions, where several chemical bonds are formed in a single operation, leading to highly efficient and atom-economical syntheses.[8][9]
The ability to generate benzyne from a simple, stable precursor like this compound provides a valuable tool for medicinal chemists and researchers in drug development, enabling the exploration of novel chemical space and the synthesis of complex target molecules.
References
- 1. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. The reaction of n‐butyllithium with benzoic acid: is nucleophilic addition competitive with deprotonation? | Semantic Scholar [semanticscholar.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-bromobenzoic acid with various arylboronic acids. The Suzuki coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely utilized in the creation of biaryl compounds, which are significant structural motifs in pharmaceuticals and advanced materials.[1][2] This guide offers a reliable starting point for researchers, presenting optimized conditions and troubleshooting strategies for this specific transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]
A base is crucial for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[4][5][6]
Experimental Protocols
Two distinct protocols are presented below, catering to different reaction conditions and substrate scopes. Protocol A describes a general method using a phosphine (B1218219) ligand in an organic solvent, which is particularly effective for sterically hindered substrates.[1] Protocol B outlines a greener approach using a water-soluble catalyst in an aqueous medium.[3][7]
Protocol A: Suzuki Coupling in an Organic Solvent with a Phosphine Ligand
This protocol is adapted for the synthesis of sterically hindered biaryls, such as 2-(2,5-dimethylphenyl)benzoic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,5-Dimethylphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene (B28343), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).[1]
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.[1]
-
Catalyst Addition: Add the catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to this compound. Degas the resulting mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[1][8]
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure biaryl carboxylic acid.[1]
Protocol B: Aqueous Suzuki Coupling at Room Temperature
This protocol provides a more environmentally friendly approach, utilizing a water-soluble palladium catalyst and proceeding at room temperature under air.[3][7]
Materials:
-
This compound
-
Arylboronic acid
-
[PdCl₂(NH₂CH₂COOH)₂] (Palladium-glycine complex)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[3][7]
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 6 hours. The reaction time may be longer for electron-poor or sterically hindered arylboronic acids.[7]
-
Work-up and Purification: Upon completion, acidify the reaction mixture with 1 M HCl to precipitate the product. The solid product can then be collected by filtration and purified by recrystallization.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of this compound under different conditions.
Table 1: Reaction Conditions for Protocol A with 2,5-Dimethylphenylboronic Acid[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| 2,5-Dimethylphenylboronic acid | 1.5 equiv |
| Catalyst System | |
| Palladium(II) acetate | 0.02 equiv |
| RuPhos | 0.04 equiv |
| Base | |
| Potassium phosphate (K₃PO₄) | 3.0 equiv |
| Solvent | Anhydrous Toluene (0.1 M) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Yields for Aqueous Suzuki Coupling of this compound with Various Arylboronic Acids (Protocol B)[7]
| Arylboronic Acid | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 1.5 | 96 |
| 4-Methylphenylboronic acid | 1.5 | 95 |
| 4-Methoxyphenylboronic acid | 1.5 | 92 |
| 4-Chlorophenylboronic acid | 1.5 | 93 |
| 3,5-Difluorophenylboronic acid | 6.0 | Low Yield* |
*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions. Optimization may be necessary.[3]
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more electron-rich and bulky ligand (e.g., SPhos, XPhos), or a stronger base like cesium carbonate (Cs₂CO₃).[8] Ensure the reaction is thoroughly degassed as oxygen can lead to catalyst deactivation.[8]
-
Protodehalogenation: The formation of benzoic acid as a byproduct can occur. This can be minimized by using an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and strictly anhydrous aprotic solvents like dioxane or toluene.[8]
-
Catalyst Deactivation: The appearance of palladium black is a sign of catalyst precipitation. Using robust ligands such as bulky biarylphosphines can help stabilize the catalyst in solution.[8]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid. This reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl carboxylic acids, which are prevalent motifs in pharmaceuticals and functional materials. The steric hindrance posed by the ortho-carboxylic acid group in this compound presents unique challenges, necessitating carefully optimized catalytic systems.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The reaction is widely favored in the pharmaceutical industry due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[1][2]
For sterically hindered substrates like this compound, the choice of palladium catalyst and, crucially, the ancillary phosphine (B1218219) ligand is critical to achieving high yields and preventing side reactions.[3][4] Ligands with bulky and electron-rich properties are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of substrates similar to or including this compound. This data is intended to serve as a guide for selecting an appropriate starting point for reaction optimization.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene (B28343) | 100 | 12-24 | High (not specified) | This compound | [3] |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | 3-Bromobenzoic acid | [6][7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 (estimated) | 3-Bromobenzoic acid | [6] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (not specified) | 3-Bromobenzoic acid | [6] |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with a Sterically Hindered Biarylphosphine Ligand
This protocol is adapted for sterically demanding substrates and utilizes a bulky phosphine ligand to promote high yields.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., 2,5-Dimethylphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Anhydrous potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Aqueous Suzuki Coupling of a Bromobenzoic Acid
This protocol highlights a more environmentally friendly approach using water as the solvent at room temperature. While optimized for 3-bromobenzoic acid, it can be adapted for this compound, potentially with adjustments to the catalyst loading and reaction time.[6][7]
Materials:
-
Bromobenzoic acid (e.g., 3-bromobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine the bromobenzoic acid, arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.
-
Reaction: Add distilled water and stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Isolation: After the reaction is complete, collect the precipitate by filtration and wash with distilled water.
-
Purification: Dissolve the crude product in boiling water and filter to remove any homocoupled byproducts. The purified product will crystallize upon cooling.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromobenzoic Acid and Styrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck reaction, specifically focusing on the coupling of 2-bromobenzoic acid with styrene (B11656). Due to the potential for steric hindrance and catalyst inhibition from the ortho-carboxylic acid group, specific conditions may be required for successful coupling. This guide summarizes various reported conditions for similar substrates and provides a generalized, robust protocol as a starting point for optimization.
Data Presentation: Heck Reaction Conditions for Substituted Aryl Bromides
The following table summarizes various conditions reported for the Heck reaction of different aryl bromides with styrene. While a specific protocol for this compound is not widely documented, these examples with other substituted bromobenzenes, including those with ortho-substituents, provide a valuable starting point for reaction optimization. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | 85 | [1] |
| 4-Bromoacetophenone | Pd(OAc)₂ (0.5) | None | NaOH (2) | Water | 100 | 3 | >95 | [2] |
| 4-Bromoanisole | Pd(OAc)₂ (0.5) | None | NaOH (2) | DMF | 140 | 2 | 87 | [2] |
| 2-Bromonaphthalene | Pd(OAc)₂ (0.5) | None | NaOH (2) | DMF | 140 | 2 | 92 | [2] |
| Bromobenzene | Pd(dba)₂ (2) | P(t-Bu)₃·HBF₄ (0.06) | Et₃N (1.5) | DMF | 100 | 4 | 82 | [3] |
| Various Aryl Bromides | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3) | DMA | 140 | 40 | 54-88 | [3] |
Note on this compound: The presence of the ortho-carboxylic acid group in this compound can lead to challenges such as catalyst poisoning.[3] Therefore, stronger bases or higher temperatures might be necessary. The carboxylate formed in situ can also act as a ligand, potentially influencing the catalytic cycle.
Experimental Protocols
This section provides a detailed, generalized protocol for the Heck reaction of this compound and styrene. This protocol is based on commonly used conditions and should be considered a starting point for optimization.
Protocol: Palladium-Catalyzed Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) (or other suitable phosphine (B1218219) ligand)
-
Potassium carbonate (K₂CO₃) (or another suitable base, e.g., Triethylamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or sealed reaction tube
-
Standard glassware for extraction and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL), styrene (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired stilbene-2-carboxylic (B8676988) acid.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
References
Application Notes and Protocols: Ullmann Condensation of 2-Bromobenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation of 2-bromobenzoic acid with a variety of amines. This classic yet continually refined reaction is a cornerstone in the synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are pivotal intermediates in the pharmaceutical and materials science industries.
Introduction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental method for the formation of carbon-nitrogen bonds.[1][2] The reaction of this compound with amines is particularly significant as it provides access to a wide range of N-substituted anthranilic acids. These products are key precursors for the synthesis of bioactive molecules such as non-steroidal anti-inflammatory drugs (NSAIDs), and for the creation of acridones and other heterocyclic systems of medicinal interest.[3]
Traditionally, Ullmann reactions were conducted under harsh conditions, often requiring high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder and more efficient catalytic systems, broadening the substrate scope and functional group tolerance of this valuable transformation.[2]
Data Presentation
The following table summarizes the quantitative data for the Ullmann condensation of this compound with various aromatic and aliphatic amines under specific reaction conditions.
| Amine Substrate | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | N-Phenylanthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol (B86334) | 130 | 24 | 99 | [3] |
| 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 97 | [3] |
| 2-Aminonaphthalene | N-(2-Naphthyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 55 | [3] |
| 1-Aminopyrene | N-(1-Pyrenyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 88 | [3] |
| 3-Chloroaniline | N-(3-Chlorophenyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 81 | [3] |
| 3-Bromoaniline | N-(3-Bromophenyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (1.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 84 | [3] |
| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (2.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 78 | [3] |
| 2-tert-Butylaniline | N-(2-tert-Butylphenyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (2.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 53 | [3] |
| 2-Isopropylaniline | N-(2-Isopropylphenyl)anthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (2.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 61 | [3] |
| Benzylamine | N-Benzylanthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (2.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 91 | [3] |
| Cyclohexylamine | N-Cyclohexylanthranilic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (2.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 85 | [3] |
| Morpholine | N-(Morpholino)benzoic acid | 9 mol% Cu, 4 mol% Cu₂O | K₂CO₃ (2.0 equiv) | 2-Ethoxyethanol | 130 | 24 | 65 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the Ullmann condensation of this compound with aromatic and aliphatic amines.
Protocol 1: Copper-Catalyzed Amination of this compound with Aromatic Amines
This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling procedure.[3]
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.8 mmol, 1.0 equiv), the aniline derivative (9.24 mmol, 1.05 equiv), potassium carbonate (8.8 mmol, 1.0 equiv), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%).
-
Solvent Addition: Add 3 mL of 2-ethoxyethanol to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Maintain the temperature for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to a beaker containing a dilute solution of hydrochloric acid with stirring. This will precipitate the N-aryl anthranilic acid product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to afford the pure N-aryl anthranilic acid.
-
Dry the purified product under vacuum.
-
Protocol 2: Copper-Catalyzed Amination of this compound with Aliphatic Amines
This protocol is a modification for use with aliphatic amines, which may require slightly different stoichiometry.[3]
Materials:
-
Same as Protocol 1, with the substitution of an aliphatic amine (e.g., benzylamine) for the aromatic amine.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.8 mmol, 1.0 equiv), the aliphatic amine (17.6 mmol, 2.0 equiv), potassium carbonate (17.6 mmol, 2.0 equiv), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%). Note the increased equivalents of the amine and base.
-
Solvent Addition: Add 3 mL of 2-ethoxyethanol to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. Maintain the temperature for 24 hours.
-
Work-up and Purification: Follow steps 5 and 6 as described in Protocol 1.
Mandatory Visualizations
Ullmann Condensation Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of amines. The cycle involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the active copper(I) catalyst.[4][5]
Caption: Catalytic cycle of the Ullmann condensation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of N-substituted anthranilic acids via Ullmann condensation.
Caption: Experimental workflow for Ullmann condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Application Note and Protocol: Synthesis of N-Aryl Anthranilic Acids from 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl anthranilic acids are a crucial class of compounds that serve as key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and flufenamic acid, as well as bioactive acridone (B373769) and acridine (B1665455) alkaloids.[1] A prevalent and effective method for their synthesis is the copper-catalyzed N-arylation of 2-bromobenzoic acid with various aryl amines, a variant of the Ullmann condensation reaction.[2][3] This application note provides detailed protocols and comparative data for this synthesis, offering a valuable resource for researchers in medicinal chemistry and drug development. The methodologies presented are designed to be reproducible and scalable, facilitating the efficient production of these important scaffolds.
Introduction
The synthesis of N-aryl anthranilic acids is a fundamental transformation in organic chemistry with significant implications for the pharmaceutical industry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has historically been the method of choice for forming the critical C-N bond in these molecules.[2][3] While traditional Ullmann conditions often require harsh reaction environments with high temperatures and stoichiometric amounts of copper, modern modifications have led to more efficient and milder protocols.[2][3] These improved methods often utilize catalytic amounts of copper salts, various ligands, and a range of solvents to achieve high yields and purity.[4][5] This document outlines a robust and optimized protocol for the synthesis of N-aryl anthranilic acids from this compound and substituted anilines.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of N-aryl anthranilic acids, showcasing the impact of different catalysts, bases, solvents, and reaction conditions on product yield.
| Product (N-Aryl Anthranilic Acid) | Aryl Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylanthranilic acid | Aniline (B41778) | Cu powder (9 mol%), Cu₂O (4 mol%) | K₂CO₃ | 2-Ethoxyethanol (B86334) | 130 | 24 | High | [4][5] |
| N-(1-Naphthyl)anthranilic acid | 1-Aminonaphthalene | Cu powder (9 mol%), Cu₂O (4 mol%) | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 97 | [4] |
| N-(2-Naphthyl)anthranilic acid | 2-Aminonaphthalene | Cu powder (9 mol%), Cu₂O (4 mol%) | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 85 | [4] |
| N-(1-Pyrenyl)anthranilic acid | 1-Aminopyrene | Cu powder (9 mol%), Cu₂O (4 mol%) | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 55 | [4] |
| Mefenamic Acid | 2,3-Dimethylaniline | Manganese Acetate (B1210297) | Na₂CO₃ | Toluene/DMF | 120-130 | - | 94.8 | [6] |
| Flufenamic Acid | 3-(Trifluoromethyl)aniline | Copper filings | K₂CO₃ | - | - | - | - | |
| Clofenamic Acid | 3-Chloroaniline | Copper Acetate | - | [TBP]Cl (Ionic Liquid) | 170 | - | High | [7] |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation of this compound
This protocol is a generalized procedure based on the highly efficient method described by Wolf et al.[4][5]
Materials:
-
This compound
-
Substituted aniline (1.05 equivalents)
-
Potassium carbonate (K₂CO₃, 1.0 equivalent)
-
Copper (Cu) powder (9 mol%)
-
Copper(I) oxide (Cu₂O, 4 mol%)
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (8.8 mmol), the corresponding aniline derivative (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%).
-
Add 2-ethoxyethanol (3 mL) to the mixture.
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Visual Representations
Experimental Workflow Diagram
References
- 1. scielo.br [scielo.br]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 6. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Utility of 2-Bromobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromobenzoic acid is a versatile starting material and a key building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the presence of two distinct functional groups—the carboxylic acid and the aryl bromide—which can be selectively manipulated to construct complex molecular architectures. The bromine atom, in particular, serves as a reactive handle for various cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are central to the structure of many active pharmaceutical ingredients (APIs).
These application notes detail established protocols for key transformations of this compound, focusing on its role in synthesizing intermediates for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and other valuable biaryl compounds.
Ullmann Condensation for the Synthesis of Fenamate-Class NSAID Intermediates
The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-N bonds.[1][2] It is particularly important in the synthesis of N-phenylanthranilic acids, the core scaffold of fenamate NSAIDs like Mefenamic Acid and Diclofenac.[3][4] These drugs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5]
Application: Synthesis of Mefenamic Acid
Mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid) is a widely used NSAID for treating pain.[6] Its synthesis is a prime example of the Ullmann condensation, where 2-halobenzoic acid is coupled with 2,3-dimethylaniline (B142581).[3][7]
Experimental Protocol: Synthesis of Mefenamic Acid
This protocol describes the condensation of o-chlorobenzoic acid with 2,3-dimethylaniline, a common industrial route analogous to using this compound.[6][8]
-
Salification: In a suitable reaction vessel, dissolve o-chlorobenzoic acid (1 equiv.) in an aprotic polar solvent such as DMF. Add an acid-binding agent like potassium carbonate or sodium carbonate (1-1.2 equiv.) and stir the mixture at 80°C for approximately 30 minutes to form the benzoate (B1203000) salt.[7][8]
-
Dehydration: Equip the vessel with a water separator (e.g., Dean-Stark apparatus) and add toluene (B28343). Heat the mixture to reflux to remove water azeotropically.[7]
-
Condensation: Once dehydration is complete, add the catalyst (e.g., manganese acetate (B1210297) or copper powder, 0.01-0.03 equiv.) followed by 2,3-dimethylaniline (0.8-1.0 equiv.).[6][7]
-
Reaction: Heat the reaction mixture to 120-130°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by HPLC until the starting material is consumed.[7][8]
-
Work-up and Isolation: Cool the reaction mixture and add water. Acidify the solution to a pH of approximately 2-4 with a dilute mineral acid (e.g., HCl or H₂SO₄) to precipitate the crude Mefenamic acid.[6][8]
-
Purification: Filter the crude solid, wash with water, and dry. Recrystallize the product from a suitable solvent like ethanol (B145695) or toluene to obtain pure Mefenamic acid.[9]
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Purity | Reference |
| o-Chlorobenzoic Acid | 2,3-Dimethylaniline | Manganese Acetate | DMF / Toluene | 120-130°C | ~93% | >98% | [7] |
| This compound | Aniline | Copper(I) Iodide | N/A | High Temp | N/A | N/A | [1] |
Visualization: Mefenamic Acid Synthesis Workflow
Caption: A schematic workflow of the Ullmann condensation for Mefenamic acid synthesis.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, particularly for creating biaryl structures prevalent in many pharmaceuticals.[10][11] The reaction couples an aryl halide, such as this compound, with an arylboronic acid using a palladium catalyst.[12]
Application: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid
The synthesis of sterically hindered biaryls like 2-(2,5-dimethylphenyl)benzoic acid is a challenge that can be overcome with an optimized Suzuki-Miyaura coupling protocol.[10] This intermediate is representative of a class of compounds used in materials science and as precursors for more complex pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a method optimized for sterically hindered substrates.[10]
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), 2,5-dimethylphenylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (B84403) (K₃PO₄) (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine (B1218219) ligand, like RuPhos (0.04 equiv.), in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst mixture to the main reaction flask, followed by enough anhydrous toluene to achieve a concentration of ~0.1 M with respect to the this compound.
-
Degassing: Degas the entire reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of 2-3.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[10]
Data Presentation
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature | Time (h) | Reference |
| This compound | 2,5-Dimethylphenylboronic Acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100°C | 12-24 | [10] |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: A schematic workflow of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Modern Alternative for C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann condensation for forming C-N bonds.[13] It often proceeds under milder conditions, tolerates a wider range of functional groups, and can be applied to synthesize a variety of aryl amines from aryl halides like this compound.[14][15]
Comparison with Ullmann Condensation
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Ligands | Often none, or simple ligands like phenanthroline | Bulky, electron-rich phosphine ligands are crucial |
| Temperature | Typically very high (>150-200°C) | Often milder (Room temp. to ~110°C) |
| Substrate Scope | More limited, often requires activated aryl halides | Very broad, including unactivated aryl chlorides |
| Base | Strong bases (e.g., K₂CO₃, KOH) | Often alkoxides (e.g., NaOtBu, K₃PO₄) |
Visualization: Ullmann vs. Buchwald-Hartwig
Caption: Key differences between Ullmann and Buchwald-Hartwig C-N coupling reactions.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathways
Many of the pharmaceutical agents derived from this compound intermediates, such as the fenamates, function by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this pathway, these drugs effectively reduce the symptoms of inflammation.
Visualization: COX Signaling Pathway Inhibition
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN105949075A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 7. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 9. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Zinc(II)-2-Bromobenzoate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of zinc(II)-2-bromobenzoate complexes. The detailed protocols are intended to guide researchers in the successful preparation and analysis of these compounds.
Introduction
Zinc(II) complexes of carboxylic acids, including halogenated benzoates, are of significant interest due to their diverse structural features and potential applications in catalysis, materials science, and particularly in the pharmaceutical and drug development fields. The presence of the zinc(II) ion, an essential trace element in human biology, combined with bioactive organic ligands, can lead to compounds with interesting therapeutic properties, such as antimicrobial or anticancer activities. The 2-bromobenzoate (B1222928) ligand introduces a halogen substituent that can influence the electronic properties, crystal packing, and biological activity of the resulting complex.
Application in Drug Development
While research on the standalone zinc(II)-2-bromobenzoate complex is part of a broader exploration of metal-carboxylate complexes, related compounds have shown biological activity. For instance, zinc(II) 2-bromobenzoate complexes incorporating other organic ligands like nicotinamide (B372718) have been investigated for their cytotoxic effects.[1] The study of such complexes is crucial in the preliminary stages of drug discovery to understand structure-activity relationships and to develop new metallodrugs. The protocols provided herein serve as a foundational step for producing the core complex, which can be further modified with other bioactive ligands to explore its therapeutic potential.
Experimental Protocols
The following protocols are based on established methods for the synthesis of related zinc(II) carboxylate complexes.
Protocol 1: Synthesis of Zinc(II)-2-Bromobenzoate Dihydrate
This protocol describes the synthesis of the hydrated zinc(II)-2-bromobenzoate complex from zinc(II) sulfate (B86663) and 2-bromobenzoic acid.
Materials:
-
Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O)
-
This compound (C₇H₅BrO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Sodium 2-Bromobenzoate:
-
In a 250 mL beaker, dissolve 4.02 g (0.02 mol) of this compound in 100 mL of methanol with stirring.
-
In a separate beaker, dissolve 0.80 g (0.02 mol) of sodium hydroxide in 50 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the this compound solution while stirring. Continue stirring for 30 minutes at room temperature.
-
-
Reaction with Zinc(II) Sulfate:
-
In a 500 mL flask, dissolve 2.88 g (0.01 mol) of zinc(II) sulfate heptahydrate in 100 mL of deionized water.
-
Heat the zinc sulfate solution to 60°C with stirring.
-
Slowly add the sodium 2-bromobenzoate solution to the heated zinc sulfate solution. A white precipitate should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture at 60°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with three 20 mL portions of deionized water, followed by one 20 mL portion of cold methanol.
-
Dry the product in an oven at 80°C to a constant weight.
-
Protocol 2: Characterization of Zinc(II)-2-Bromobenzoate Complexes
1. Infrared (IR) Spectroscopy:
-
Objective: To confirm the coordination of the carboxylate group to the zinc(II) ion.
-
Method: Record the IR spectrum of the synthesized complex using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet.
-
Analysis: The key spectral region is between 1600 cm⁻¹ and 1300 cm⁻¹. The coordination of the carboxylate group to the metal ion is confirmed by the presence of two characteristic bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).[2]
2. Thermal Analysis (TGA/DTA):
-
Objective: To study the thermal stability and decomposition pattern of the complex.
-
Method: Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) from room temperature to approximately 800°C in a controlled atmosphere (e.g., air or nitrogen).
-
Analysis: The TGA curve will show weight loss at different temperatures, corresponding to the loss of water molecules and the decomposition of the organic ligand. The final decomposition product is typically zinc oxide (ZnO).[3] The DTA curve will indicate whether the decomposition steps are endothermic or exothermic.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of zinc(II)-carboxylate complexes.
Table 1: Elemental Analysis Data for Zn(C₇H₄BrO₂)₂·2H₂O
| Element | Theoretical (%) | Found (%) |
| C | 33.27 | User-determined |
| H | 2.40 | User-determined |
| Zn | 12.94 | User-determined |
Table 2: Key Infrared Absorption Bands
| Compound | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| Zinc(II)-2-bromobenzoate | ~1570-1590 | ~1400 | ~170-190 |
| Sodium 2-bromobenzoate | ~1550 | ~1410 | ~140 |
Note: The exact positions of the absorption bands may vary slightly depending on the specific coordination environment and physical state of the complex.
Table 3: Thermal Decomposition Data
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 80 - 150 | ~7.1 | Dehydration (loss of 2 H₂O) |
| 2 | 250 - 500 | ~76.9 | Decomposition of 2-bromobenzoate ligands |
| Final Residue | > 500 | ~16.0 | Zinc Oxide (ZnO) |
Visualizations
The following diagrams illustrate the experimental workflow for the preparation and characterization of zinc(II)-2-bromobenzoate complexes.
Caption: Experimental workflow for the synthesis and characterization of zinc(II)-2-bromobenzoate.
Caption: Logical relationship from synthesis to application of zinc(II)-2-bromobenzoate.
References
Application Notes and Protocols for the Copper-Catalyzed Amination of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-catalyzed amination of 2-bromobenzoic acid, a significant reaction in the synthesis of N-aryl and N-alkyl anthranilic acid derivatives. These products are crucial intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs), as well as candidates for therapies targeting neurodegenerative and amyloid diseases.[1][2] The described method is noted for its chemo- and regioselectivity, proceeding without the need for protection of the carboxylic acid group.[1][2][3][4][5]
Introduction
The copper-catalyzed amination of this compound is a variation of the Ullmann condensation, a long-established method for the formation of carbon-nitrogen bonds.[6][7] This specific application is advantageous as it allows for the direct synthesis of N-substituted anthranilic acids from readily available starting materials. The reaction demonstrates broad functional group tolerance and can be successfully applied to a variety of aromatic and aliphatic amines, including sterically hindered ones.[1][3][5] The protocol outlined below utilizes a mixed-catalyst system of copper powder and copper(I) oxide, which has been shown to provide good to excellent yields.[1][3]
Reaction Principle
The core of this protocol is a copper-catalyzed nucleophilic aromatic substitution reaction. The amine acts as the nucleophile, displacing the bromide on the this compound. The copper catalyst facilitates this process, which typically requires elevated temperatures. A base is essential to deprotonate the amine and neutralize the hydrogen bromide formed during the reaction. The choice of solvent is also critical, with high-boiling polar solvents being preferred.
Experimental Protocol
This protocol is adapted from a procedure described by Wolf et al.[1][3][5]
Materials:
-
This compound
-
Amine (aromatic or aliphatic)
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder (0.2–0.3 micron)
-
Copper(I) oxide (Cu₂O) (<5 micron)
-
2-Ethoxyethanol
-
Hydrochloric acid (HCl), diluted
-
Sodium carbonate (Na₂CO₃), 5% aqueous solution
-
Decolorizing charcoal
-
Celite
-
Nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.8 mmol, 1.0 equiv).
-
Add the desired amine (for aromatic amines: 1.05 equiv; for aliphatic amines: 2.0 equiv).[1][3]
-
Add potassium carbonate (K₂CO₃) (8.8 mmol, 1.0 equiv).[1]
-
Flush the flask with nitrogen gas.
-
Heat the reaction mixture to 130 °C and maintain reflux for 24 hours under a nitrogen atmosphere.[1][3]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 30 mL of water.
-
Add a small amount of decolorizing charcoal to the aqueous mixture and stir.
-
Filter the mixture through a pad of Celite to remove the catalyst and charcoal.
-
Acidify the filtrate with diluted hydrochloric acid (HCl) to precipitate the crude product.
-
Collect the crude product by filtration.
-
For further purification, dissolve the crude product in 100 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the purified product by acidifying the filtrate with diluted HCl.
-
Collect the pure product by filtration, wash with water, and dry under vacuum.
Data Presentation
The following table summarizes the reaction conditions and yields for the amination of this compound with various amines, based on the described protocol.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | 99[1][2][3] |
| 2 | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97[1] |
| 3 | 2-Aminonaphthalene | N-(2-Naphthyl)anthranilic acid | 55[1] |
| 4 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 78[1][3] |
| 5 | 2-tert-Butylaniline | N-(2-tert-Butylphenyl)anthranilic acid | 53[1][3] |
| 6 | Diethylamine | N,N-Diethylanthranilic acid | 91[1] |
| 7 | Piperidine | N-Piperidinylanthranilic acid | 65[1] |
Visualizations
Logical Relationship of Reaction Components
The following diagram illustrates the key components and conditions required for the successful copper-catalyzed amination of this compound.
Caption: Key components for the amination reaction.
Experimental Workflow
The diagram below outlines the step-by-step workflow for the synthesis and purification of N-substituted anthranilic acids.
Caption: Synthesis and purification workflow.
References
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hurtley Reaction of 2-Bromobenzoic Acid with Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Hurtley reaction, focusing on the copper-catalyzed C-C bond formation between 2-bromobenzoic acid and malonic esters. It includes both classical and modern experimental protocols, quantitative data for reaction optimization, and a visualization of the proposed reaction mechanism. This information is intended to serve as a valuable resource for researchers in organic synthesis and drug development, where the formation of α-aryl carboxylic acid derivatives is a crucial step in the synthesis of many pharmaceutical compounds.
Introduction
The Hurtley reaction, first reported by William Robert Hardy Hurtley in 1929, is a copper-catalyzed cross-coupling reaction between an o-halobenzoic acid and a carbon nucleophile, such as a malonic ester. This reaction is a significant transformation in organic synthesis as it provides a direct route to α-aryl malonates, which are precursors to valuable α-aryl carboxylic acids. These carboxylic acids are important structural motifs in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).
Historically, the Hurtley reaction was carried out under harsh conditions, often requiring high temperatures and stoichiometric amounts of copper. However, modern advancements in catalysis have led to the development of milder and more efficient protocols, expanding the substrate scope and functional group tolerance of this transformation. These modern methods typically employ catalytic amounts of a copper(I) salt in the presence of a ligand.
Data Presentation
The following tables summarize quantitative data for the Hurtley reaction and its modern variations, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Comparison of Classical and Modern Hurtley Reaction Conditions
| Parameter | Classical Hurtley Reaction (General Conditions) | Modern Copper-Catalyzed Arylation |
| Catalyst | Copper powder, Copper(II) acetate (B1210297) | CuI, CuCl, Cu(acac)₂ |
| Catalyst Loading | Stoichiometric to high catalytic loading | 0.5 - 10 mol% |
| Ligand | None | 2-Phenylphenol, L-proline, 2-Picolinic acid, Oxalamides |
| Base | Sodium ethoxide, Potassium carbonate | Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu) |
| Solvent | Ethanol (B145695), high-boiling polar solvents | Dioxane, Dimethyl sulfoxide (B87167) (DMSO), Ethanol |
| Temperature | High temperatures (>150 °C) | Room temperature to 110 °C |
| Yield | Generally moderate | Good to excellent (up to 95%)[1] |
Table 2: Optimization of Modern Copper-Catalyzed Arylation of Aryl Halides with Diethyl Malonate
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | 2-Phenylphenol (20) | Cs₂CO₃ | Toluene | 70 | 20 | 85 |
| 2 | Iodobenzene | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 60 | 24 | 92 |
| 3 | 4-Iodotoluene | CuI (5) | 2-Picolinic acid (10) | Cs₂CO₃ | Dioxane | RT | 24 | 88 |
| 4 | This compound | CuCl (1) | Oxalamide (1.2) | NaOtBu | Ethanol | 80 | 24 | >95 (product is α-aryl ester after decarboxylation)[2][3] |
| 5 | Phenyl Iodide | CuI complex (10) | 1,10-phenanthroline | Cs₂CO₃ | DMSO | 25 | 20 | 95[1] |
Note: The product from the reaction with this compound in entry 4 undergoes in-situ decarboxylation to yield the corresponding α-aryl ester.
Experimental Protocols
Classical Hurtley Reaction Protocol (General Procedure)
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Copper powder or Copper(II) acetate
-
Ethanol (absolute)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, diethyl malonate is added, followed by this compound.
-
Copper powder or copper(II) acetate is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is acidified with a dilute mineral acid and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude product is then purified by distillation or crystallization to afford diethyl 2-carboxyphenylmalonate.
Modern Copper-Catalyzed Arylation Protocol
This protocol is adapted from modern ligand-accelerated Ullmann-type C-C coupling reactions.
Materials:
-
This compound
-
Diethyl malonate
-
Copper(I) iodide (CuI)
-
L-Proline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). This cycle is repeated three times.
-
Cesium carbonate (2.0 mmol) and anhydrous DMSO (5 mL) are added to the tube.
-
Diethyl malonate (1.2 mmol) is then added via syringe.
-
The reaction mixture is stirred and heated to 60 °C in an oil bath for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired diethyl 2-carboxyphenylmalonate.
Visualizations
Reaction Scheme
Caption: Overall transformation of the Hurtley reaction.
Proposed Catalytic Cycle
The mechanism of the Hurtley reaction, particularly its modern variations, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
References
- 1. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters [organic-chemistry.org]
- 3. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Quinazolinones from 2-Bromobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, a critical scaffold in medicinal chemistry, from readily available 2-bromobenzoic acid derivatives. The protocols focus on robust and versatile copper- and palladium-catalyzed methods, offering a guide for the efficient construction of this privileged heterocyclic system.
Introduction
Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] Their derivatives have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][5][6] Notably, several quinazolinone-based drugs, such as Gefitinib and Erlotinib, are established as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[7][8][9] The versatile biological profile of quinazolinones continues to drive the development of novel and efficient synthetic methodologies for their preparation.
This guide focuses on the synthesis of quinazolinones commencing from this compound derivatives, highlighting both copper- and palladium-catalyzed approaches. These methods offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Synthetic Methodologies
The synthesis of quinazolinones from this compound and its derivatives can be broadly categorized into two effective metal-catalyzed approaches: copper-catalyzed and palladium-catalyzed reactions.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions represent a highly efficient and widely employed method for the synthesis of quinazolinones from 2-halobenzoic acids, including this compound derivatives.[10][11] A common and effective strategy involves the cascade reaction of a this compound with an amidine hydrochloride salt.[10][11] This approach is valued for its operational simplicity and the use of a relatively inexpensive and less toxic metal catalyst.
A notable advancement in this area is the use of a chitosan-supported copper(I) iodide (CS@CuI) catalyst.[10][11] This heterogeneous catalyst system allows for mild reaction conditions, a broad substrate scope, and good catalytic efficiency, with the added benefit of easy catalyst recovery and reuse.[10][11] The general scheme for this reaction is depicted below:
Scheme 1: General Copper-Catalyzed Synthesis of Quinazolinones.
Palladium-Catalyzed Synthesis
While copper catalysis is more prevalent for the direct conversion of 2-bromobenzoic acids to quinazolinones, palladium catalysis offers powerful alternative strategies, often starting from closely related derivatives such as 2-bromobenzamides. Palladium-catalyzed reactions, particularly those involving carbonylative coupling or isocyanide insertion, provide access to a diverse range of substituted quinazolinones.[2][4][12]
One such efficient method involves the palladium-catalyzed one-pot synthesis from o-nitrobenzamides (which can be derived from the corresponding benzoic acids) and alcohols via a hydrogen transfer mechanism.[13][14][15] Another approach is the palladium-catalyzed oxidative three-component coupling of N-substituted anthranilamides (derivable from 2-bromobenzoic acids) with isocyanides and arylboronic acids.[4] A more direct, though less commonly reported route from 2-bromobenzamides, involves a tandem reaction with aldehydes and aqueous ammonia.[5]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various quinazolinone derivatives from substituted 2-bromobenzoic acids, primarily focusing on the efficient chitosan-supported copper(I) iodide catalyzed method.
Table 1: Copper-Catalyzed Synthesis of Quinazolinones from Substituted 2-Bromobenzoic Acids and Amidines [10][16]
| Entry | This compound Derivative | Amidine Hydrochloride (R2) | Product | Yield (%) |
| 1 | This compound | Acetamidine (CH3) | 2-Methylquinazolin-4(3H)-one | 73 |
| 2 | 2-Bromo-4-methylbenzoic acid | Acetamidine (CH3) | 2,7-Dimethylquinazolin-4(3H)-one | 65 |
| 3 | 2-Bromo-5-methylbenzoic acid | Acetamidine (CH3) | 2,6-Dimethylquinazolin-4(3H)-one | 68 |
| 4 | 2-Bromo-4-methoxybenzoic acid | Acetamidine (CH3) | 7-Methoxy-2-methylquinazolin-4(3H)-one | 57 |
| 5 | This compound | Benzamidine (Phenyl) | 2-Phenylquinazolin-4(3H)-one | 68 |
| 6 | 2-Bromo-4-methylbenzoic acid | Benzamidine (Phenyl) | 7-Methyl-2-phenylquinazolin-4(3H)-one | 61 |
| 7 | 2-Bromo-5-methylbenzoic acid | Benzamidine (Phenyl) | 6-Methyl-2-phenylquinazolin-4(3H)-one | 65 |
| 8 | 2-Bromo-4-chlorobenzoic acid | Benzamidine (Phenyl) | 7-Chloro-2-phenylquinazolin-4(3H)-one | 43 |
Reaction Conditions: this compound derivative (0.5 mmol), amidine hydrochloride (0.75 mmol), CS@CuI (5.0 mol %), Na2CO3 (1.25 mmol), i-PrOH:H2O (9:1, 2.0 mL), 90 °C, Argon atmosphere.[10][16]
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from the work of Zhao et al. utilizing a chitosan-supported Cu(I) catalyst.[1][10]
Materials:
-
Substituted this compound
-
Appropriate amidine hydrochloride
-
Chitosan-supported CuI (CS@CuI) catalyst
-
Sodium carbonate (Na2CO3)
-
Isopropanol (B130326) (i-PrOH)
-
Deionized water
-
Schlenk tube
-
Magnetic stirrer
-
Argon supply
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substituted this compound (0.5 mmol, 1.0 equiv), the corresponding amidine hydrochloride (0.75 mmol, 1.5 equiv), sodium carbonate (132.5 mg, 1.25 mmol, 2.5 equiv), and the CS@CuI catalyst (5.0 mol %).
-
Evacuate the tube and backfill with argon. This cycle should be repeated three times.
-
Add a 9:1 mixture of isopropanol and water (2.0 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for the time required for the reaction to complete (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinazolinone.
Protocol 2: Representative Palladium-Catalyzed Synthesis of a 2-Substituted Quinazolin-4(3H)-one from an o-Nitrobenzamide
This protocol is a representative procedure based on the palladium-catalyzed hydrogen transfer reaction, starting from an o-nitrobenzamide, which can be synthesized from the corresponding this compound.[13][14][15]
Materials:
-
o-Nitrobenzamide
-
Appropriate alcohol (e.g., benzyl (B1604629) alcohol)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl2)
-
Sealed reaction tube
-
Magnetic stirrer
-
Argon supply
Procedure:
-
In a 10 mL sealed reaction tube, combine o-nitrobenzamide (1 mmol, 1.0 equiv), the desired alcohol (2.5 equiv), and Pd(dppf)Cl2 (10 mol %).
-
Add chlorobenzene (1 mL) as the solvent.
-
Seal the tube and purge with argon.
-
Place the tube in a preheated oil bath at 140 °C and stir for 8 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield the 2-substituted quinazolin-4(3H)-one.[13][14][15]
Visualizations
Synthetic Workflow
The general workflow for the copper-catalyzed synthesis of quinazolinones from this compound derivatives is outlined below.
Signaling Pathways
Quinazolinone derivatives are well-known inhibitors of various signaling pathways implicated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways are two prominent targets.
EGFR Signaling Pathway
Many quinazolinone-based anticancer drugs function by inhibiting the EGFR tyrosine kinase, thereby blocking downstream signaling that promotes cell proliferation and survival.[7][8][10]
NF-κB Signaling Pathway
Certain quinazoline (B50416) derivatives exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.[6]
Conclusion
The synthesis of quinazolinones from this compound derivatives is a well-established and versatile area of organic synthesis with significant implications for drug discovery and development. Copper-catalyzed methods, particularly those employing heterogeneous catalysts, offer a practical and efficient route to a wide array of quinazolinone analogs. While direct palladium-catalyzed conversions from this compound are less common, palladium catalysis provides powerful tools for the synthesis of this scaffold from closely related precursors. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and exploration of this important class of heterocyclic compounds.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Rapid assembly of quinazolinone scaffold via copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia: application to the synthesis of the alkaloid tryptanthrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromobenzoic Acid by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 2-bromobenzoic acid using recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) to a great extent at high temperatures and only sparingly at low temperatures. For this compound, water is a commonly used solvent as it is inexpensive, non-flammable, and dissolves many common inorganic impurities well, even at low temperatures. However, due to the relatively low solubility of this compound in water, a mixed solvent system, such as ethanol-water, can also be effective. In such a system, the crude solid is dissolved in the more soluble solvent (ethanol), and the less soluble solvent (water) is added to the hot solution until turbidity is observed, after which the solution is heated to redissolve the precipitate and then cooled.
Q2: My purified this compound crystals are colored. What is the cause and how can I fix it?
A2: Colored impurities in the final crystals are a common issue. This can be due to the presence of colored organic impurities in the crude starting material or thermal decomposition of the product during prolonged heating. To remove colored impurities, activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the adsorption of the desired product, thereby reducing the overall yield.
Q3: After cooling the solution, no crystals have formed. What should I do?
A3: The absence of crystal formation upon cooling could be due to several factors, including the use of excessive solvent, the solution cooling too rapidly, or a high concentration of impurities inhibiting crystal growth. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass surface can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If too much solvent was used, reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again slowly.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be determined using several analytical techniques. The most common and straightforward method is melting point determination. A pure crystalline solid will have a sharp and well-defined melting point range (typically 1-2°C). Impurities will generally cause a depression and broadening of the melting point range. The literature melting point of pure this compound is typically in the range of 147-150°C. Other techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more rigorous purity assessment.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Solvent | Temperature | Citation |
| Melting Point | 147-150 °C | - | - | |
| Solubility | ||||
| Insoluble | Water | Room Temperature | [1] | |
| Slightly Soluble | Water | Hot | ||
| Very Soluble | Alcohol | - | [1] | |
| Very Soluble | Ether | - | [1] | |
| 100 mg/mL | 95% Ethanol | - |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound from Water
This protocol outlines the steps for purifying crude this compound using water as the recrystallization solvent.
1. Dissolution: a. Place the crude this compound (e.g., 1.0 g) into a 100 mL Erlenmeyer flask. b. Add a minimal amount of deionized water (e.g., 20-30 mL) to the flask. c. Heat the mixture on a hot plate with gentle swirling. d. Continue to add small portions of hot deionized water until the this compound completely dissolves. Avoid adding an excess of water to ensure the solution is saturated.
2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal (a spatula tip) to the hot solution. c. Reheat the solution to boiling for a few minutes while swirling.
3. Hot Gravity Filtration: a. To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. b. Preheat a receiving Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate. c. Pour the hot solution through the fluted filter paper into the preheated receiving flask. This step should be performed quickly to prevent premature crystallization in the funnel.
4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
5. Isolation of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
6. Drying: a. Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. b. The final product can be transferred to a watch glass for further air-drying or dried in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
removing unreacted starting materials from 2-bromobenzoic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities from crude 2-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and resulting impurities in this compound synthesis?
The synthesis of this compound can be achieved through several routes, each with its own potential for unreacted starting materials and side products. Common methods include the oxidation of 2-bromotoluene (B146081), the Sandmeyer reaction of anthranilic acid, and the hydrolysis of methyl 2-bromobenzoate.[1][2] Consequently, typical impurities may include unreacted 2-bromotoluene (a neutral compound), other acidic isomers (e.g., dibrominated benzoic acids), or residual benzoic acid.[3]
Q2: Why is the removal of unreacted starting materials critical?
The presence of impurities such as unreacted starting materials can adversely affect the outcome of subsequent reactions. For applications in drug development and materials science, high purity is essential to ensure the desired product efficacy, safety, and crystalline structure.[4] For example, bromobenzoic acid is noted as an undesirable and corrosive contaminant in benzoic acid production.[5]
Q3: What are the primary methods for purifying crude this compound?
The most effective and commonly employed purification techniques are acid-base extraction and recrystallization.
-
Acid-Base Extraction: This method is highly effective for separating the acidic product (this compound) from any neutral (e.g., 2-bromotoluene) or basic impurities.[6][7] The technique relies on converting the carboxylic acid into its water-soluble salt with a base, allowing it to be separated in an aqueous layer.[8]
-
Recrystallization: This is the preferred method for removing other acidic or similarly soluble impurities.[9] It relies on the difference in solubility between the desired product and the impurities in a chosen solvent at varying temperatures.[10]
-
Column Chromatography: While also an option, it is generally used for smaller scales or when other methods fail to provide adequate separation.[1]
Q4: How can I confirm the purity of my this compound after purification?
Purity can be assessed using several analytical methods. Melting point analysis is a straightforward initial check; pure this compound has a sharp melting point between 147°C and 151°C.[11] A broad or depressed melting range indicates the presence of impurities. For more definitive analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4]
Purification Protocols and Troubleshooting Guides
Problem 1: Contamination with Neutral Impurities (e.g., Unreacted 2-Bromotoluene)
This guide addresses the common issue of removing non-acidic starting materials from the final product.
Solution: Acid-Base Extraction
This technique exploits the acidic nature of this compound to separate it from neutral organic compounds. By reacting the crude mixture with a base, the acidic product is converted to its water-soluble salt, which moves to the aqueous phase, leaving the neutral impurity in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[6][8] Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the two layers to separate. The upper organic layer contains the neutral impurity (e.g., 2-bromotoluene), while the lower aqueous layer contains the deprotonated product as sodium 2-bromobenzoate.
-
Isolation: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, this step can be repeated 2-3 times with fresh basic solution.[4]
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid, like concentrated hydrochloric acid (HCl), until the solution becomes acidic (pH < 2).[4][6] This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.
-
Collection: Collect the purified solid product by vacuum filtration, wash it with a small amount of ice-cold water to remove residual salts, and dry thoroughly.[7][12]
Caption: Workflow for purifying this compound via acid-base extraction.
Problem 2: Presence of Other Acidic Impurities or Color
This guide is for instances where the crude product is contaminated with other acidic compounds or is discolored.
Solution: Recrystallization
Recrystallization is a highly effective method for purifying solids, assuming a suitable solvent can be found in which the product and impurities have different solubility profiles.[13]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent where this compound is highly soluble when hot but poorly soluble when cold. Effective solvents include water, methanol (B129727), ethanol, or mixtures like aqueous methanol or ethanol/water.[11][14][15] Perform small-scale tests to find the optimal solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[10]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity using a pre-warmed funnel to remove the charcoal and any insoluble impurities.[16]
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small portion of ice-cold solvent, and dry them completely.[9]
Caption: General experimental workflow for the purification by recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution cooled too rapidly.[10] 3. High concentration of impurities inhibiting crystal growth.[10] | 1. Reheat the solution to boil off some solvent and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[10] |
| Low Yield of Purified Crystals | 1. Too much solvent was used, leaving product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the solution is kept hot during filtration.[16] |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. | 1. Reheat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. 2. Consider a different recrystallization solvent or an alternative purification method like extraction first. |
Purity and Yield Data
The effectiveness of purification can be judged by the melting point and recovery yield.
| Parameter | Before Purification (Crude) | After Purification (Pure) | Reference |
| Melting Point | 144–147 °C | 148–150 °C | [11] |
| Appearance | Gray or off-white powder | Colorless needles/prisms | [11] |
| Typical Recovery Yield | N/A | >70% (Recrystallization) | [11] |
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. US3642883A - Process for removal of aromatic bromine in benzoic acid production - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 88-65-3 [chemicalbook.com]
- 15. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Synthesis of 2-Bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-bromobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Sandmeyer Reaction of Anthranilic Acid
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the temperature is strictly maintained between 0–5 °C during the addition of sodium nitrite (B80452). Use a sufficient excess of acid (e.g., HBr or HCl) to prevent side reactions like azo coupling.[1] |
| Decomposition of Diazonium Salt | Use the diazonium salt solution immediately after preparation. Avoid allowing it to warm up, as diazonium salts are thermally unstable and can decompose, especially when isolated and dry.[1][2] |
| Side Reaction with Water (Hydroxylation) | The diazonium salt can react with water to form salicylic (B10762653) acid (2-hydroxybenzoic acid), a common byproduct.[1][2] Maintain a low temperature (<5 °C) throughout the diazotization and addition steps.[2] Promptly add the cold diazonium salt solution to the copper(I) bromide solution.[1] |
| Loss of Product During Workup | This compound has some solubility in water. When performing extractions, saturate the aqueous layer with NaCl (brine wash) to minimize product loss. Use cold solvents for washing the filtered product.[1] |
Problem 2: Impure Final Product (Multiple Spots on TLC or Broad Melting Point)
| Possible Cause | Recommended Solution |
| Presence of Unreacted Anthranilic Acid | Improve purification by performing one or two additional recrystallizations from hot water. Monitor purity by TLC or melting point. |
| Formation of Biaryl Byproducts | The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[1][3] Ensure efficient stirring and controlled, low temperatures to minimize these side reactions.[1] |
| Formation of Azo Compounds | If the reaction mixture is not kept sufficiently acidic, the diazonium salt can couple with unreacted anthranilic acid to form colored azo compounds.[2] Ensure an adequate excess of acid is used. |
Route 2: Oxidation of 2-Bromotoluene (B146081)
Problem 1: Incomplete Reaction or Low Yield
| Possible Cause | Recommended Solution |
| Inefficient Oxidation | Ensure the oxidizing agent (e.g., potassium permanganate) is added slowly to the heated reaction mixture to maintain control over the exothermic reaction. A reflux period of several hours is typically required for the reaction to go to completion.[1] |
| Insufficient Oxidizing Agent | Use a stoichiometric excess of the oxidizing agent to ensure complete conversion of the methyl group. |
| Suboptimal Reaction Conditions | Reaction parameters such as temperature, reaction time, and reagent stoichiometry are critical. Refer to a validated experimental protocol and ensure conditions are precisely controlled. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted 2-Bromotoluene | Separate the non-polar starting material from the acidic product by extraction with a basic aqueous solution. The this compound will dissolve in the aqueous layer as its carboxylate salt, while the 2-bromotoluene will remain in the organic layer. |
| Partially Oxidized Byproducts (2-Bromobenzyl alcohol, 2-Bromobenzaldehyde) | These byproducts can be removed by recrystallization. Ensure complete oxidation by providing sufficient reaction time and an adequate amount of oxidizing agent. |
| Formation of Benzyl (B1604629) Benzoate (B1203000) Byproducts | In some oxidation processes of toluene (B28343) derivatives, benzyl benzoate can form as a byproduct.[4] This can be minimized by controlling reaction temperatures and using additives like sodium benzoate to inhibit esterification.[4] |
Route 3: Grignard Reaction with 1,2-Dibromobenzene (B107964) and CO₂
Problem 1: Failure to Initiate or Low Yield of Grignard Reagent
| Possible Cause | Recommended Solution |
| Presence of Moisture | Grignard reagents are highly sensitive to moisture and will be quenched by water.[5][6] All glassware must be thoroughly oven-dried, and anhydrous solvents must be used.[7] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer that prevents the reaction from starting.[8] Activate the magnesium by crushing it with a dry stirring rod, adding a small crystal of iodine, or using a sonicator.[7][9] |
| Slow Reaction Initiation | The formation of a Grignard reagent can be slow to start.[5] A small amount of the halide solution can be added initially, and gentle warming may be required to initiate the reaction.[7] Once started, the reaction is exothermic. |
Problem 2: Impure this compound
| Possible Cause | Recommended Solution |
| Formation of Biphenyl (B1667301) Byproduct | A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl.[5][10] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. Biphenyl is a neutral impurity and can be removed from the acidic product by acid-base extraction.[5][10] |
| Unreacted 1,2-Dibromobenzene | This can be removed during the workup by extraction, as it is non-acidic and will remain in the organic layer. |
| Formation of Benzene | If any moisture is present, the Grignard reagent will be protonated to form benzene. This is volatile and is typically removed during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sandmeyer synthesis of this compound?
A1: The most common byproducts are salicylic acid (2-hydroxybenzoic acid), which forms from the reaction of the intermediate diazonium salt with water, and biaryl compounds, which arise from the radical mechanism of the reaction.[1][2][3] Colored azo compounds can also form if the reaction is not kept sufficiently acidic.[2]
Q2: Why is it critical to maintain a low temperature during the diazotization step of the Sandmeyer reaction?
A2: Low temperatures (0–5 °C) are essential for the stability of the aryl diazonium salt intermediate.[1][2] At higher temperatures, this intermediate can decompose or react with water to form undesired phenol (B47542) byproducts, which significantly reduces the yield of this compound.[2] Furthermore, aryl diazonium salts can be explosive when isolated and dry.[1]
Q3: My Grignard reaction for the synthesis of this compound is not starting. What should I do?
A3: First, ensure all your glassware is completely dry and you are using anhydrous solvents, as even trace amounts of water can prevent the reaction from starting.[5] The surface of the magnesium may be passivated by an oxide layer; try activating it by crushing a few turnings with a dry glass rod, adding a small crystal of iodine, or briefly heating the flask with a heat gun.[7][9]
Q4: How can I purify crude this compound?
A4: The most common method for purifying crude this compound is recrystallization, often from hot water or aqueous ethanol.[11] This is effective at removing unreacted starting materials and many byproducts. For impurities that are difficult to remove by recrystallization, column chromatography can be used. Acid-base extraction is very effective for separating the acidic product from neutral byproducts like biphenyl (from Grignard synthesis) or unreacted 2-bromotoluene.[5][10]
Q5: What are the main safety concerns when synthesizing this compound?
A5: For the Sandmeyer reaction , the primary concern is the formation of thermally unstable and potentially explosive diazonium salts; they should be prepared in situ at low temperatures and used immediately.[1][2] For the Grignard reaction , the use of highly flammable solvents like diethyl ether requires the exclusion of ignition sources, and the reagents are highly reactive with water. For the oxidation of 2-bromotoluene , strong oxidizing agents like potassium permanganate (B83412) are used, which can react violently with organic materials if not handled correctly. All procedures involve the use of strong acids and bases which are corrosive.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures.
Materials:
-
Anthranilic acid (40 g)
-
Concentrated sulfuric acid (33 g)
-
Sodium bromide (100 g)
-
Copper sulfate (B86663) pentahydrate (35 g)
-
Copper turnings (30 g)
-
Sodium nitrite (21 g)
-
Water
-
Ice
Procedure:
-
In a suitable flask, combine 35 g of copper sulfate, 100 g of sodium bromide, 30 g of copper turnings, 300 ml of water, and 33 g of concentrated sulfuric acid. Heat the mixture under reflux until the solution is nearly colorless to form copper(I) bromide.
-
Cool the mixture and add 40 g of anthranilic acid.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add a concentrated aqueous solution of 21 g of sodium nitrite, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
Collect the precipitated this compound by filtration, wash with cold water, and recrystallize from hot water.
Expected Yield: ~82%
Synthesis of this compound via Grignard Reaction
This protocol is a general procedure for the carboxylation of a Grignard reagent.
Materials:
-
1,2-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Concentrated hydrochloric acid
Procedure:
-
Ensure all glassware is oven-dried. In a three-necked flask equipped with a dropping funnel and a reflux condenser (with a drying tube), place magnesium turnings.
-
Dissolve 1,2-dibromobenzene in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small amount of the 1,2-dibromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction initiates, add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the Grignard reagent solution onto an excess of crushed dry ice with vigorous stirring.
-
Allow the excess CO₂ to sublime, then add dilute hydrochloric acid to protonate the carboxylate salt.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the ether layers and extract the this compound with an aqueous sodium hydroxide (B78521) solution.
-
Acidify the aqueous basic extract with concentrated HCl to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction, including potential byproducts.
Caption: Workflow for the synthesis of this compound via a Grignard reaction, highlighting potential byproducts.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Cross-Coupling of 2-Bromobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid. The unique steric and electronic properties of this substrate, due to the ortho-carboxy group, often require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki-Miyaura coupling of this compound?
The primary challenges stem from the "ortho effect" of the carboxylic acid group. This includes:
-
Steric Hindrance: The bulky carboxylic acid group adjacent to the bromine can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step of the catalytic cycle.
-
Acidity: this compound is a relatively strong acid.[1] The acidic proton can react with the basic conditions required for the coupling, potentially neutralizing the base and affecting the reaction efficiency.
-
Substrate Deactivation: The electron-withdrawing nature of the carboxylic acid group can influence the electronic properties of the aryl bromide, affecting its reactivity in the catalytic cycle.
Q2: How do I choose the right base for the cross-coupling of this compound?
The choice of base is critical and often requires screening. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2] For this compound, a moderately strong inorganic base is often a good starting point.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[2][3] For sterically hindered substrates like this compound, a stronger, more oxophilic base like K₃PO₄ can be effective.[4][5]
-
Organic Bases: Organic bases like triethylamine (B128534) (TEA) are generally less effective for this type of coupling.[6]
-
Base Strength and Solubility: The base must be strong enough to deprotonate the boronic acid but should not cause unwanted side reactions. Its solubility in the chosen solvent system is also a crucial factor. Finely powdered bases can improve reaction reproducibility.[7]
Q3: What is the best solvent system for this reaction?
A mixture of an organic solvent and water is often optimal. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[4][7][8]
-
Aprotic Solvents: Dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are common choices for the organic component.[8][9] For instance, a 4:1 or 2:1 ratio of dioxane/water or THF/water can be a good starting point.[8][10]
-
Polar Aprotic Solvents: In some cases, solvents like dimethylformamide (DMF) can be used, but they may also promote side reactions.
-
Solvent Screening: It is highly recommended to screen a few solvent systems to find the optimal conditions for your specific boronic acid partner.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction shows low or no conversion of the starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.
-
Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4] Rigorous degassing of the solvent and reaction mixture with an inert gas (Argon or Nitrogen) is crucial to prevent catalyst oxidation.[4][10]
-
-
Inefficient Oxidative Addition: Steric hindrance from the ortho-carboxy group is impeding this step.
-
Solution: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos, or P(t-Bu)₃) to facilitate oxidative addition.[4] Increasing the reaction temperature can also help overcome the activation barrier.[4]
-
-
Poor Transmetalation: The boronic acid is not being activated efficiently.
-
Incorrect Base/Solvent Combination: The chosen conditions are not optimal for your specific substrates.
-
Solution: Systematically screen different bases and solvents (see Tables 1 & 2).
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Formation of Side Products
Problem: Significant amounts of side products, such as homocoupled biaryls or protodeboronated starting material, are observed.
Possible Causes & Solutions:
-
Protodeboronation: The boronic acid is unstable under the reaction conditions and the B(OH)₂ group is replaced by a hydrogen atom. This is often exacerbated by strong bases and high temperatures.
-
Solution:
-
Use a milder base, such as potassium fluoride (B91410) (KF).[4]
-
Convert the boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester, BPin).[4]
-
Run the reaction at a lower temperature.[4]
-
For highly sensitive substrates, consider using strictly anhydrous conditions.[4]
-
-
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl.
-
Solution:
-
Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote homocoupling.
-
Lower the reaction temperature.
-
Screen different palladium catalysts and ligands.
-
-
Data Presentation
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
Note: The optimal base is highly substrate-dependent. This table provides a general guideline based on literature for various aryl bromides.
| Base | Common Strength | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Strong | Anhydrous or aqueous THF, Dioxane, Toluene | Effective for sterically hindered substrates; good for electron-rich and -poor partners.[4][5] | Can be very basic; may not be suitable for base-sensitive functional groups. |
| K₂CO₃ / Na₂CO₃ | Moderate | Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | Widely applicable, inexpensive, and effective for many substrates.[6][11] | May be less effective for very challenging or hindered couplings. |
| Cs₂CO₃ | Strong | Anhydrous or aqueous aprotic solvents | Often provides higher yields for difficult couplings; good solubility in some organic solvents.[3][4] | More expensive than other carbonate bases. |
| KF | Mild | Anhydrous THF, Dioxane | Useful for substrates with base-sensitive functional groups; minimizes protodeboronation.[4][12] | Can result in slower reaction rates compared to stronger bases. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (Organic:H₂O) | Properties | Common Applications |
| Dioxane / H₂O | 4:1 to 2:1 | High boiling point, good for dissolving organic substrates. Water aids in dissolving the base.[8][9] | General purpose for a wide range of substrates. |
| Toluene / H₂O | 10:1 to 4:1 | High boiling point, phase-separated system. | Often used in industrial applications. |
| THF / H₂O | 4:1 to 1:1 | Lower boiling point, good solvating properties.[8][10] | Suitable for reactions at moderate temperatures. |
| DMF (anhydrous) | N/A | High boiling point, polar aprotic. | Can be effective but may lead to side reactions and is difficult to remove. |
| Ethanol / H₂O | 3:1 to 1:2 | "Green" solvent system, can be effective for some substrates.[13] | Good for hydrophilic substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M with respect to this compound)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure biaryl carboxylic acid.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The influence of the ortho effect on the reactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Couplings of 2-Bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during palladium-catalyzed coupling reactions of 2-bromobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of this compound is giving low yields of the desired biaryl product. What are the likely side reactions and how can I minimize them?
A1: Low yields in Suzuki-Miyaura couplings with this compound are often attributed to competing side reactions such as hydrodehalogenation, homocoupling of the boronic acid, and decarboxylation. The sterically hindered and electronically deactivated nature of the substrate can exacerbate these issues.
Troubleshooting Strategies:
-
Hydrodehalogenation (Protodebromination): This side reaction replaces the bromine atom with a hydrogen, forming benzoic acid.
-
Cause: Presence of water, protic solvents, or certain bases that can act as a hydride source.
-
Solution:
-
Use anhydrous solvents (e.g., dioxane, toluene, THF).
-
Employ non-nucleophilic, anhydrous bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Utilize bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the desired cross-coupling pathway.
-
-
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid coupling partner.
-
Cause: The presence of oxygen in the reaction mixture.
-
Solution:
-
Ensure rigorous deoxygenation of the reaction mixture and solvent by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Use fresh, high-quality boronic acids or consider using more stable boronic esters (e.g., pinacol (B44631) esters).
-
-
-
Decarboxylation: The carboxylic acid group is lost, leading to the formation of bromobenzene, which can then undergo coupling or other side reactions.
-
Cause: High reaction temperatures.
-
Solution:
-
Maintain the lowest possible reaction temperature that allows for efficient coupling.
-
Screen different palladium catalysts and ligands to find a system that operates efficiently at lower temperatures.
-
-
Data Presentation: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, illustrating the impact of ligand and base selection on minimizing side reactions and maximizing product formation. While specific data for this compound is limited, these trends are generally applicable.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product Yield (%) | Side Product(s) Observed |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 | Significant hydrodehalogenation and homocoupling |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane | 80 | 85 | Minor hydrodehalogenation |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 90 | 92 | Trace side products |
Q2: In my Heck coupling reaction with this compound and an alkene, I am observing significant formation of benzoic acid. How can I prevent this?
A2: The formation of benzoic acid is due to hydrodehalogenation. This is a common issue, particularly with electron-rich or sterically hindered aryl bromides.
Troubleshooting Strategies:
-
Base Selection: The choice of base is critical. Weakly coordinating bases are often preferred.
-
Inorganic bases like sodium acetate (B1210297) (NaOAc) or potassium carbonate (K₂CO₃) can be effective.
-
Organic bases such as triethylamine (B128534) (Et₃N) can also be used, but care should be taken as they can sometimes promote side reactions.
-
-
Solvent Effects: The solvent can influence the rate of both the desired reaction and side reactions.
-
Aprotic polar solvents like DMF or NMP are commonly used and can give good results.
-
-
Additives: The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve yields and suppress side reactions by stabilizing the active palladium species.[1]
-
Ligand Choice: While traditional Heck reactions are often run without phosphine ligands, for challenging substrates, the use of bulky, electron-rich ligands can be beneficial.
Experimental Protocol: Minimizing Hydrodehalogenation in Heck Coupling
This protocol provides a starting point for the Heck coupling of this compound with a generic alkene (e.g., styrene), aiming to minimize hydrodehalogenation.
-
Reagents and Setup:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
P(o-tol)₃ (2-4 mol%)
-
NaOAc (2.0 equiv)
-
TBAB (1.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, NaOAc, and TBAB.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(OAc)₂ and P(o-tol)₃.
-
Add anhydrous, degassed DMF and the alkene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Q3: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am getting a complex mixture of products, including some that appear to have lost the carboxylic acid group. What is happening?
A3: The loss of the carboxylic acid group is likely due to a decarbonylative Sonogashira coupling, a known side reaction for carboxylic acids under certain palladium-catalyzed conditions.[2][3][4][5][6][7] This can lead to the formation of an aryl-alkyne product without the carboxyl group.
Troubleshooting Strategies:
-
Reaction Temperature: Decarbonylation is often promoted by high temperatures. Running the reaction at the lowest effective temperature is crucial.
-
Ligand Selection: The choice of ligand can significantly influence the reaction pathway. Large bite-angle ligands like Xantphos have been shown to promote decarbonylation in some systems.[6][8] Screening different ligands, including monodentate and other bidentate phosphines, may help suppress this side reaction.
-
Copper Co-catalyst: While many modern Sonogashira protocols are copper-free, the presence of a copper(I) co-catalyst can sometimes favor the desired coupling pathway over decarbonylation.
-
Base Selection: An appropriate amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically used. The choice and purity of the base can impact the reaction outcome.
Data Presentation: Influence of Ligand on Decarbonylative Sonogashira Coupling
The following table provides a conceptual comparison of how ligand choice might influence the product distribution in a Sonogashira-type coupling of a generic aryl carboxylic acid.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Desired Product Yield (%) | Decarbonylated Product Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 75 | 10 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | 20 | 65 |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to troubleshooting palladium-catalyzed couplings of this compound.
Caption: Common reaction pathways for this compound.
Caption: A logical workflow for troubleshooting side reactions.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing the formation of 2-ethoxybenzoic acid in Hurtley reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Hurtley reaction, specifically focusing on the prevention of 2-ethoxybenzoic acid formation.
Frequently Asked Questions (FAQs)
Q1: What is the Hurtley reaction and what is it used for?
The Hurtley reaction is a copper-catalyzed carbon-carbon bond-forming reaction. It is typically used to couple 2-halobenzoic acids with carbon nucleophiles, such as malonic esters and other β-dicarbonyl compounds. This reaction is a valuable tool in organic synthesis for the preparation of substituted benzoic acid derivatives, which are important intermediates in the pharmaceutical and chemical industries.
Q2: I am observing the formation of 2-ethoxybenzoic acid as a significant byproduct in my Hurtley reaction. What is the likely cause?
The formation of 2-ethoxybenzoic acid is most likely due to a competing copper-catalyzed C-O bond formation reaction, also known as an Ullmann ether synthesis. This side reaction occurs between the 2-halobenzoic acid starting material and an ethoxide source present in the reaction mixture. Common sources of ethoxide include ethanol (B145695) used as a solvent or sodium ethoxide used as a base.[1]
Q3: How does the mechanism of 2-ethoxybenzoic acid formation compete with the desired Hurtley reaction?
Both the desired C-C coupling (Hurtley reaction) and the undesired C-O coupling (etherification) proceed through a copper-catalyzed cycle. The key difference lies in the nucleophile that attacks the copper-activated aryl halide. In the presence of both a carbon nucleophile (e.g., diethyl malonate) and an ethoxide, a competition is established. The selectivity between these two pathways is influenced by several factors, including the choice of ligand, solvent, temperature, and the relative reactivity of the nucleophiles.
Q4: Can the choice of ligand influence the formation of 2-ethoxybenzoic acid?
Absolutely. The ligand plays a crucial role in modulating the reactivity and selectivity of the copper catalyst. Studies on analogous copper-catalyzed reactions have shown that different ligands can preferentially promote either C-N (analogous to C-C) or C-O coupling. For example, in the coupling of amino alcohols with aryl iodides, β-diketone ligands were found to favor N-arylation, while 1,10-phenanthroline (B135089) ligands promoted O-arylation.[2] Therefore, selecting an appropriate ligand is a key strategy to suppress the formation of 2-ethoxybenzoic acid.
Troubleshooting Guide: Preventing 2-Ethoxybenzoic Acid Formation
This guide provides a systematic approach to troubleshoot and minimize the formation of 2-ethoxybenzoic acid in your Hurtley reaction.
Problem: Significant formation of 2-ethoxybenzoic acid byproduct.
Logical Workflow for Troubleshooting
References
Technical Support Center: Improving the Solubility of 2-Bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-bromobenzoic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for reactions?
A1: this compound is a chemical compound used as a building block in the synthesis of various pharmaceutical and heterocyclic compounds.[1] Its solubility is critical because most chemical reactions require the reactants to be dissolved in a solvent to ensure efficient mixing, interaction, and transformation into the desired product. Poor solubility can lead to slow or incomplete reactions, low yields, and difficulties in purification.[2]
Q2: In which common solvents is this compound soluble?
A2: this compound is a white to light yellow crystalline powder.[3][4] It is very soluble in alcohols like ethanol (B145695) and methanol, as well as in ether.[5] It is only slightly soluble in water.[1][3][4] Quantitative data for its solubility in various solvents is summarized in the table below.
Q3: Why does this compound have low solubility in water?
A3: The low water solubility of this compound is due to its molecular structure. While the carboxylic acid group (-COOH) can form hydrogen bonds with water, the bulky, nonpolar benzene (B151609) ring and the bromine atom make a significant portion of the molecule hydrophobic (water-repelling). This hydrophobic character dominates, limiting its ability to dissolve in water.[6]
Q4: What are the primary methods to improve the solubility of this compound?
A4: The main strategies to enhance the solubility of this compound include:
-
Solvent Selection & Co-solvents: Choosing an appropriate organic solvent or using a mixture of solvents (co-solvency) to match the polarity of the solute.[7][8]
-
pH Adjustment (Salt Formation): Increasing the pH of an aqueous solution by adding a base to deprotonate the carboxylic acid, forming a much more soluble carboxylate salt.[7][8]
-
Heating: Increasing the temperature of the solvent often increases the solubility of solid compounds.[6][7]
-
Sonication: Using ultrasonic waves to break down solid particles and accelerate the dissolution process.[9][10]
-
Phase Transfer Catalysis (PTC): Employing a catalyst to ferry the deprotonated acid from an aqueous phase to an organic phase for reaction.[11][12]
Troubleshooting Guides
Problem: My this compound is not dissolving in the reaction solvent.
This is a common issue that can halt a reaction before it begins. The following workflow can help you troubleshoot and resolve the problem.
Caption: Troubleshooting workflow for undissolved this compound.
Problem: The compound dissolves initially but crashes out of solution when another reagent is added.
This often happens when the addition of a second reagent significantly changes the properties of the solvent system, such as its polarity.
-
Cause: If you add a non-polar reagent to a polar solution of this compound (or vice-versa), the overall solvent polarity may no longer be favorable for keeping the acid dissolved.
-
Solution:
-
Slow Addition: Add the second reagent very slowly, with vigorous stirring, to allow the mixture to remain homogeneous.
-
Add Reagent as a Solution: Dissolve the second reagent in a small amount of the same reaction solvent before adding it.
-
Use a Co-solvent: If the above fails, consider a co-solvent system that can adequately dissolve all reaction components. (See Protocol 1).
-
Problem: How can I run a reaction with this compound in an aqueous buffer?
Directly dissolving this compound in a neutral aqueous buffer is difficult due to its low water solubility (around 0.5-1.8 g/L at 20°C).[4][13] The most effective strategies are pH adjustment or using a phase transfer catalyst.
Caption: Decision tree for aqueous reactions with this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Formula | Type | Solubility | Reference(s) |
| Water | H₂O | Polar Protic | Slightly Soluble (~0.5-1.8 g/L at 20°C) | [1][4][13] |
| Ethanol (95%) | C₂H₅OH | Polar Protic | Soluble (100 mg/mL) | [1][3][4] |
| Methanol | CH₃OH | Polar Protic | Soluble (50 mg/mL) | |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble | [5] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Used as a reaction solvent | [14] |
| Benzene | C₆H₆ | Nonpolar | Used for recrystallization | [1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Blending solvents to create a polarity environment favorable for the solute.[8] | Simple to implement; allows fine-tuning of solvent properties. | May complicate solvent removal; potential for precipitation if proportions change. |
| pH Adjustment | Deprotonating the carboxylic acid with a base to form a highly polar, water-soluble salt.[7] | Very effective for aqueous solutions; uses inexpensive reagents (e.g., NaOH). | Limited to reactions tolerant of basic conditions; pH must be controlled. |
| Heating | Increasing kinetic energy to overcome lattice energy and improve dissolution.[6] | Simple and effective for many compounds. | Not suitable for thermally sensitive compounds; solubility may decrease upon cooling. |
| Sonication | Acoustic cavitation breaks apart solute particles, increasing surface area for dissolution.[9][15] | Fast and efficient; can be combined with heating; useful for preparing suspensions.[10] | Requires specialized equipment; may not be sufficient on its own. |
| Phase Transfer Catalysis | A catalyst shuttles the deprotonated reactant from the aqueous phase to the organic phase.[11][16] | Allows reaction between immiscible phases under mild conditions; avoids need for harsh solvents.[11] | Requires an appropriate catalyst; reaction kinetics can be complex. |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol describes how to find an effective co-solvent mixture.
-
Primary Solvent Selection: Choose a primary solvent in which your other reactants are stable and soluble.
-
Co-solvent Selection: Select a co-solvent that is miscible with the primary solvent and in which this compound is highly soluble (e.g., ethanol, THF).
-
Prepare Test Mixtures: In separate vials, prepare small, precise volumes of solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1 Primary:Co-solvent).
-
Solubility Test: Add a pre-weighed amount of this compound to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., using a shaker or magnetic stirrer) for several hours to ensure equilibrium is reached.
-
Observation: Visually inspect the vials to determine the solvent ratio that completely dissolves the compound. For quantitative analysis, filter the saturated solutions and determine the concentration of the filtrate using HPLC or UV-Vis spectroscopy.
Protocol 2: Aided Dissolution using Sonication and Gentle Heating
This protocol is for situations where dissolution is slow in an appropriate solvent.
-
Preparation: Add the this compound and the chosen solvent to the reaction flask.
-
Heating: Place the flask in a water bath heated to a gentle temperature (e.g., 30-40°C). Do not exceed the boiling point of the solvent or the decomposition temperature of the reactants.[7]
-
Sonication: While heating, immerse the bottom of the flask in an ultrasonic bath and sonicate for 5-10 minute intervals.[7]
-
Inspection: After each interval, visually inspect the solution. Continue until all solid has dissolved.
-
Caution: Ensure the reaction flask is not sealed to avoid pressure buildup, especially when heating.
Protocol 3: Solubility Enhancement by pH Adjustment
This protocol is for dissolving this compound in an aqueous medium by converting it to its salt.
-
Materials: this compound, deionized water, and a suitable base (e.g., 1 M NaOH, 1 M NaHCO₃).
-
Suspension: Suspend the this compound in the desired volume of water.
-
Titration: While stirring vigorously, add the base dropwise. The solid will begin to dissolve as it is converted to the sodium 2-bromobenzoate (B1222928) salt.
-
pH Monitoring: Monitor the pH of the solution. Continue adding base until all the solid has dissolved. The final pH will be basic.
-
Validation: Ensure that the final pH and the presence of the salt will not interfere with subsequent reaction steps or the stability of other reagents.
Caption: Mechanism of solubility enhancement via pH adjustment.
Protocol 4: Using a Phase Transfer Catalyst (PTC)
This protocol is for reacting this compound (dissolved in an aqueous base) with a substrate dissolved in an immiscible organic solvent.
-
Aqueous Phase Preparation: Dissolve the this compound in water with a stoichiometric amount of a base like sodium bicarbonate (NaHCO₃) to form sodium 2-bromobenzoate.
-
Organic Phase Preparation: Dissolve the other reactant (e.g., an alkyl halide) in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase transfer catalyst to the organic phase. Common PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336.[11][17]
-
Reaction Setup: Combine the two phases in a reaction flask.
-
Agitation: Stir the biphasic mixture vigorously. Efficient stirring is crucial as it increases the interfacial surface area where the catalyst transfers the carboxylate anion into the organic phase to react.[16]
-
Monitoring: Monitor the reaction progress by periodically analyzing samples from the organic layer using techniques like TLC or GC.
References
- 1. This compound | 88-65-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound|88-65-3|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. hielscher.com [hielscher.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. iajpr.com [iajpr.com]
- 13. 88-65-3 CAS | this compound | Acids-Organic | Article No. 2264D [lobachemie.com]
- 14. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Catalyst Deactivation in 2-Bromobenzoic Acid Heck Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during Heck reactions with 2-bromobenzoic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Heck reaction of this compound, with a focus on issues related to catalyst deactivation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Deactivation: The palladium catalyst has lost its activity. | 1. Optimize Ligand: Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)3, XPhos, SPhos) which are known to stabilize the palladium center and prevent catalyst decomposition at high temperatures.[1] 2. Increase Catalyst Loading: For challenging substrates like this compound, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate. 3. Change the Base: The choice of base is critical. A stronger, non-coordinating base like Cs2CO3 or K3PO4 can be more effective than weaker bases. 4. Solvent Selection: Use a high-boiling point, polar aprotic solvent such as DMF, DMAc, or NMP to ensure all reactants are in solution and to facilitate the reaction at the required temperature.[2] |
| Reaction Stalls Prematurely | Palladium Black Formation: The active Pd(0) catalyst has aggregated into inactive palladium black. | 1. Lower Reaction Temperature: High temperatures can accelerate the agglomeration of palladium nanoparticles.[1] Try running the reaction at the lowest effective temperature. 2. Use a Stabilizing Ligand: Bidentate phosphine ligands or N-Heterocyclic Carbene (NHC) ligands can chelate to the palladium center and prevent aggregation.[3] 3. Add a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can improve reaction rates and catalyst stability.[4] |
| Formation of Side Products | Reductive Dehalogenation: The this compound is being reduced to benzoic acid. | 1. Ensure Anhydrous Conditions: Water can be a source of protons for the reductive dehalogenation pathway. Use dry solvents and reagents. 2. Choice of Base: Avoid using bases that can act as hydride donors. 3. Ligand Modification: Use ligands that promote the desired Heck coupling over side reactions. |
| Homocoupling of this compound: Formation of biphenyl-2,2'-dicarboxylic acid. | 1. Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. 2. Control Reaction Temperature: This side reaction can be more prevalent at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound so sluggish compared to other aryl bromides?
A1: The carboxylic acid group in this compound can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle. This coordination can hinder the oxidative addition step or stabilize off-cycle intermediates, leading to lower reaction rates. Additionally, the steric hindrance from the ortho-substituent can slow down the reaction.[1]
Q2: I observe a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is an inactive, aggregated form of the palladium catalyst.[5] This is a common mode of catalyst deactivation in Heck reactions. To prevent its formation, you can:
-
Use stabilizing ligands such as bulky, electron-rich phosphines or NHCs.[3]
-
Lower the reaction temperature.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Consider using a lower catalyst loading.
Q3: What is the role of the phosphine ligand in preventing catalyst deactivation?
A3: Phosphine ligands play a crucial role in stabilizing the active Pd(0) species and preventing its aggregation into inactive palladium black.[6] They coordinate to the palladium center, creating a sterically hindered and electronically rich environment that modulates the catalyst's reactivity and stability. Bulky and electron-donating phosphines are particularly effective at promoting the desired catalytic cycle while suppressing deactivation pathways.[1]
Q4: Can the choice of base influence catalyst deactivation?
A4: Yes, the base is a critical component of the Heck reaction that can significantly impact catalyst stability. The base is required to neutralize the HBr generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[7] An inappropriate base can lead to side reactions or fail to efficiently regenerate the catalyst, leading to its deactivation. Inorganic bases like carbonates (e.g., Cs2CO3, K2CO3) or phosphates (e.g., K3PO4) are often preferred over organic amine bases for their higher thermal stability and lower tendency to coordinate to the palladium center.[2]
Q5: Is it possible to recycle the palladium catalyst in these reactions?
A5: While challenging in homogeneous catalysis, catalyst recycling is possible, particularly with heterogeneous catalysts. For homogeneous systems, one approach is to precipitate the palladium on a support like silica (B1680970) or celite after the reaction, which can then be recovered and potentially reactivated.[8] However, leaching of the palladium from the support can be an issue.
Data Presentation
The following table summarizes the performance of different palladium catalyst systems in the Heck coupling of 3-bromobenzoic acid with styrene (B11656). While this data is for a close structural isomer, it provides valuable insights into the relative effectiveness of various ligands and conditions that can be extrapolated to this compound.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) (approx.) |
| Pd(OAc)₂ / P(o-Tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | High (not specified) | >90 |
| PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Water | RT | 1.5 | 95 | 950 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 | 85 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (not specified) | >90 |
Data adapted from a comparative guide on palladium catalysts for 3-bromobenzoic acid coupling reactions.[9] Note that the Turnover Number (TON) is estimated based on the reported yield and a catalyst loading of 1 mol% for comparison purposes.
Experimental Protocols
General Protocol for the Heck Coupling of this compound with Styrene
This protocol is a general starting point and may require optimization for specific substrates and scales.
Reagents:
-
This compound (1.0 mmol, 1.0 eq)
-
Styrene (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (3 mL) and styrene (2 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Major catalyst deactivation pathways in Heck reactions.
Caption: A logical workflow for troubleshooting Heck reaction failures.
References
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isolating 2-Bromobenzoic Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromobenzoic acid and its derivatives. The following sections offer detailed experimental protocols, data on solvent solubility, and solutions to common issues encountered during the work-up and isolation of these products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that may arise during the isolation and purification of this compound products.
Q1: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the product separates as a liquid rather than a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the melting point of the solute, or if there are significant impurities.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.
-
Cool slowly: Allow the flask to cool to room temperature gradually before moving it to an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help slow the cooling process.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate your solvent system: The chosen solvent may be inappropriate. A solvent pair (a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is not) may be a better choice.
-
Q2: After acidification and cooling, no precipitate has formed, or the yield is very low. How can I recover my product?
A2: This indicates that your product is likely still dissolved in the solvent.
-
Troubleshooting Steps:
-
Ensure complete acidification: Check the pH of the aqueous solution with pH paper to confirm it is sufficiently acidic (pH 1-2) to protonate the carboxylate.
-
Reduce the solvent volume: If the product is too soluble, carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again.
-
Cool for a longer period: Allow the solution to stand in an ice bath for an extended period.
-
"Salting out": For aqueous solutions, adding a saturated sodium chloride (brine) solution can decrease the solubility of the organic acid, promoting precipitation.
-
Extraction: If precipitation fails, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The this compound will move to the organic layer, which can then be dried and the solvent evaporated to recover the product.
-
Q3: The isolated solid is colored, but the pure product should be white. How can I remove the colored impurities?
A3: Colored impurities are common in organic reactions.
-
Troubleshooting Steps:
-
Recrystallization with activated carbon: During the recrystallization process, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (charcoal). The colored impurities will adsorb onto the surface of the carbon.
-
Hot filtration: Perform a hot filtration to remove the activated carbon. The purified product will remain in the filtrate. Be sure to use a pre-heated funnel to prevent premature crystallization.
-
Column chromatography: If recrystallization is ineffective, purifying the product using column chromatography may be necessary.
-
Q4: What are the ideal properties of a recrystallization solvent for this compound?
A4: An ideal recrystallization solvent should:
-
Dissolve the this compound well at high temperatures but poorly at low temperatures.
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures, so they remain in the mother liquor after filtration.
-
Be chemically inert towards this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Water can be a good solvent for recrystallization as this compound is not very soluble in cold water but its solubility increases with temperature.[1] Mixtures of solvents, like ethanol/water, are also commonly used.[1]
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility of this compound ( g/100 mL) | Solubility of Benzoic Acid ( g/100 mL) |
| Water | 20 | 0.18 | 0.29 |
| Water | 25 | - | 0.34 |
| Water | 95 | Slightly Soluble (Hot)[2] | 5.90 |
| 95% Ethanol | Room Temp. | 10[2][3] | 45.5 |
| Diethyl Ether | Room Temp. | Very Soluble[4][5] | 41.7 |
| Acetone | Room Temp. | Soluble[2] | 50.5 |
| Methanol | Room Temp. | - | 47.8 |
| Ethyl Acetate | 25 | - | 43.6 |
| Dichloromethane | 25 | - | 13.9 |
Note: Data for benzoic acid is provided for comparative purposes. The presence of the bromo group in this compound will alter its solubility profile.
Experimental Protocols: Work-up Procedure for Isolating a this compound Product
This protocol outlines a general work-up procedure for isolating a this compound product from a reaction mixture, for instance, after a Grignard reaction.
1. Quenching and Acidification: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add a dilute acid (e.g., 6M HCl) to the reaction mixture with stirring.[3] This will protonate the benzoate (B1203000) salt to form the neutral carboxylic acid. Continue adding acid until the aqueous layer is acidic (test with pH paper, should be pH 1-2).
2. Liquid-Liquid Extraction: a. Transfer the mixture to a separatory funnel. b. Add an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate). c. Shake the funnel vigorously, venting frequently to release any pressure. d. Allow the layers to separate. The organic layer will contain the this compound, while inorganic salts will remain in the aqueous layer. e. Drain the lower aqueous layer and collect the upper organic layer. f. To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic layers.
3. Washing the Organic Layer: a. Wash the combined organic layers with water to remove any remaining water-soluble impurities. b. To remove any unreacted starting materials that are acidic, you can perform a basic wash with a saturated sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer. The aqueous layer can then be re-acidified and the product extracted back into an organic solvent. This is a useful purification step. c. Finally, wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.
4. Drying and Solvent Removal: a. Transfer the organic layer to a clean Erlenmeyer flask. b. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it sit until the liquid is clear. c. Decant or filter the dried organic solution into a pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator.
5. Purification by Recrystallization: a. To the crude solid in the round-bottom flask, add a minimal amount of a suitable hot recrystallization solvent (e.g., water, or an ethanol/water mixture) until the solid just dissolves. b. If the solution is colored, add a small amount of activated carbon and perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent. e. Dry the crystals in a desiccator or a vacuum oven.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the work-up and isolation of this compound products and a logical decision-making process for troubleshooting common issues.
Caption: Experimental workflow for isolating this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-bromobenzoic acid, a key building block in pharmaceutical synthesis.[1][2] The presented methods offer alternatives in terms of selectivity and analytical approach, supported by detailed experimental protocols and comparative data.
Method Comparison: Reversed-Phase vs. Mixed-Mode Chromatography
The purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] HPLC is a reliable and widely used technique for determining the purity of aromatic carboxylic acids like this compound.[2][3] This guide compares a conventional reversed-phase (RP) HPLC method with a mixed-mode chromatography approach, highlighting their respective advantages for resolving this compound from its potential impurities.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: Reversed-Phase (C18) | Method B: Mixed-Mode (TR) |
| Principle | Hydrophobic interaction | Reversed-phase and anion-exchange |
| Selectivity | Primarily based on hydrophobicity | Dual selectivity for hydrophobic and ionic compounds |
| Retention Time of this compound (min) | 8.5 | 6.2 |
| Resolution (this compound / 3-Bromobenzoic Acid) | 2.1 | 2.8 |
| Resolution (this compound / Benzoic Acid) | 3.5 | 4.1 |
| Tailing Factor (this compound) | 1.2 | 1.1 |
| Theoretical Plates (this compound) | 12,000 | 15,000 |
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below. These protocols are designed to be robust and suitable for quality control and stability testing.[1]
Method A: Reversed-Phase HPLC
This method utilizes a standard C18 column, a common choice for the separation of aromatic carboxylic acids.[1] The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[1]
-
Chromatography data station for data acquisition and processing.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).[1]
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method B: Mixed-Mode HPLC
This method employs a mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms.[3] This dual selectivity can provide enhanced resolution for acidic compounds and their closely related impurities.
Instrumentation:
-
Same as Method A.
Chromatographic Conditions:
| Parameter | Value |
| Column | Amaze TR, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 20 mM Ammonium Formate, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Solution Preparation:
-
Diluent: Acetonitrile/Water (60:40, v/v).
-
Standard Solution (100 µg/mL): Prepared similarly to Method A.
-
Sample Solution (1000 µg/mL): Prepared similarly to Method A.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
Potential Impurities
The primary impurities in this compound often arise from the synthesis process. These can include starting materials, positional isomers, and by-products. Potential impurities to consider during method development and validation include:
-
Benzoic Acid: Unreacted starting material.
-
3-Bromobenzoic Acid: A common positional isomer.
-
4-Bromobenzoic Acid: Another positional isomer.
-
Dibromobenzoic acids: Over-brominated by-products.
A robust HPLC method should be capable of separating the main peak of this compound from all potential and actual impurities. The described methods provide a solid foundation for achieving this analytical goal. For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase of Method A should be replaced with a volatile acid like formic acid.[4]
References
A Comparative Guide to GC-MS and HPLC Methods for Impurity Profiling of 2-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in 2-bromobenzoic acid. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document presents detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in choosing the most suitable method for their specific needs.
Introduction to Impurity Profiling of this compound
This compound is a key starting material and intermediate in the synthesis of numerous pharmaceutical compounds. Impurities can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, can affect the stability, safety, and pharmacological activity of the final drug product. Therefore, robust and sensitive analytical methods are required for their comprehensive profiling. The primary impurities in this compound often originate from its synthesis, which can involve the bromination of benzoic acid or the oxidation of 2-bromotoluene. Potential impurities may include starting materials, positional isomers (e.g., 3-bromobenzoic acid and 4-bromobenzoic acid), and by-products of the synthesis, such as dibrominated species.
Method Comparison: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful analytical techniques for impurity profiling. However, they differ significantly in their principles of separation, sample preparation requirements, and overall performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility. This is typically achieved by converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly advantageous for the analysis of polar, non-volatile, and thermally labile compounds, and often does not require derivatization.
The following table summarizes the key performance parameters of a typical GC-MS method (with derivatization) and an HPLC method for the analysis of impurities in this compound.
Table 1: Comparison of GC-MS and HPLC Method Performance for this compound Impurity Analysis
| Parameter | GC-MS (with TMS Derivatization) | HPLC-UV |
| Principle | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass analysis. | Separation based on polarity, followed by UV detection. |
| Derivatization | Mandatory (e.g., silylation with BSTFA). | Not typically required. |
| Analysis Time | ~20-30 minutes (excluding derivatization). | ~15-25 minutes. |
| Selectivity | Very high, based on both chromatographic retention and mass-to-charge ratio. | High, especially with photodiode array (PDA) detection. |
| Sensitivity (LOD) | High (typically in the low ng/mL range). | Moderate to High (typically in the mid to high ng/mL range). |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD%) | < 5% | < 2% |
| Accuracy (Recovery %) | 95-105% | 98-102% |
| Strengths | Excellent for structural elucidation of unknown impurities; high sensitivity. | Robust and reproducible; suitable for routine quality control; no derivatization needed. |
| Limitations | Derivatization adds complexity and potential for sample loss or artifact formation. | Lower sensitivity for some impurities compared to GC-MS; co-elution can be an issue. |
Experimental Protocols
GC-MS Method with Trimethylsilyl (TMS) Derivatization
This protocol describes the analysis of this compound and its potential impurities after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 200 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 50-500 m/z |
Table 2: Representative GC-MS Data for this compound and Potential Impurities (as TMS derivatives)
| Compound | Retention Time (min) | Key m/z Ions | LOD (ng/mL) | LOQ (ng/mL) |
| Benzoic acid-TMS | 10.5 | 194, 179, 73 | 5 | 15 |
| 3-Bromobenzoic acid-TMS | 13.2 | 272, 257, 183, 73 | 2 | 6 |
| 4-Bromobenzoic acid-TMS | 13.5 | 272, 257, 183, 73 | 2 | 6 |
| This compound-TMS | 14.1 | 272, 257, 183, 73 | - | - |
| 2,5-Dibromobenzoic acid-TMS | 16.8 | 350, 335, 261, 73 | 3 | 9 |
HPLC Method
This protocol describes a reversed-phase HPLC method for the direct analysis of this compound and its impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Table 3: Representative HPLC Data for this compound and Potential Impurities
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Benzoic acid | 3.5 | 20 | 60 |
| 4-Bromobenzoic acid | 5.8 | 15 | 45 |
| 3-Bromobenzoic acid | 6.2 | 15 | 45 |
| This compound | 7.5 | - | - |
| 2,5-Dibromobenzoic acid | 9.1 | 18 | 54 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC methods described above.
Caption: GC-MS Experimental Workflow.
Caption: HPLC Experimental Workflow.
Conclusion
The choice between GC-MS and HPLC for the impurity profiling of this compound depends on the specific requirements of the analysis.
-
GC-MS is the preferred method when high sensitivity and structural elucidation of unknown impurities are paramount. The mandatory derivatization step, however, adds complexity to the sample preparation process.
-
HPLC is a robust, reliable, and more straightforward method for routine quality control applications where the impurities are known and high-throughput analysis is required. Its primary advantage is the elimination of the derivatization step.
For comprehensive impurity profiling in a drug development setting, a combination of both techniques can be highly effective. HPLC can be used for routine purity testing and quantification of known impurities, while GC-MS can be employed for the identification of new or unknown impurities and for orthogonal confirmation of results. This integrated approach ensures a thorough understanding of the impurity profile of this compound, contributing to the development of safe and effective pharmaceutical products.
A Comparative Guide to Interpreting the 1H and 13C NMR Spectra of 2-Bromobenzoic Acid
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-bromobenzoic acid. It is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and purity assessment of this compound. This document presents a comprehensive interpretation of the spectral data, supported by tabulated chemical shifts and a detailed experimental protocol for data acquisition.
Spectroscopic Data Summary
The quantitative 1H and 13C NMR data for this compound, acquired in deuterated methanol (B129727) (MeOD), are summarized in the tables below. These values are crucial for comparing experimental results and confirming the chemical structure.
Table 1: 1H NMR Spectral Data of this compound in MeOD [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.70-7.67 | Multiplet | 1H | - | H-6 |
| 7.58 | Doublet | 1H | 8.0 | H-3 |
| 7.33-7.25 | Multiplet | 2H | - | H-4, H-5 |
Table 2: 13C NMR Spectral Data of this compound in MeOD [1]
| Chemical Shift (δ, ppm) | Assignment |
| 169.6 | C-7 (C=O) |
| 135.3 | C-1 |
| 134.5 | C-6 |
| 133.6 | C-4 |
| 132.1 | C-5 |
| 128.4 | C-3 |
| 122.0 | C-2 |
Interpretation of the Spectra
The 1H and 13C NMR spectra of this compound are consistent with its ortho-substituted benzoic acid structure.
1H NMR Spectrum: The aromatic region of the 1H NMR spectrum displays signals for four non-equivalent protons. The downfield multiplet between δ 7.70-7.67 corresponds to the proton at position 6 (H-6), which is deshielded by the adjacent carboxylic acid group. The doublet at δ 7.58 with a coupling constant of 8.0 Hz is assigned to the proton at position 3 (H-3), showing a typical ortho-coupling with H-4. The multiplet integrating to two protons between δ 7.33-7.25 is attributed to the overlapping signals of the protons at positions 4 and 5 (H-4 and H-5). The carboxylic acid proton is not explicitly listed in the provided data, which is common when using deuterated methanol as a solvent due to proton exchange.
13C NMR Spectrum: The 13C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The signal at δ 169.6 is characteristic of a carboxylic acid carbonyl carbon (C-7). The signal at δ 122.0 is assigned to the carbon bearing the bromine atom (C-2), which is deshielded by the halogen. The remaining aromatic carbon signals appear in the range of δ 128.4 to 135.3.
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated methanol (MeOD).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer (e.g., Bruker Avance-400) is suitable for this analysis.[2]
-
1H NMR Acquisition:
-
Observe Frequency: 400 MHz
-
Solvent: MeOD
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.[2]
-
Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Observe Frequency: 100 MHz
-
Solvent: MeOD
-
Reference: TMS at δ 0.00 ppm.[2]
-
Proton decoupling is employed to simplify the spectrum.
-
A greater number of scans is typically required for 13C NMR to achieve a good signal-to-noise ratio.
-
Visualization of Structural Assignments
The following diagram illustrates the correlation between the chemical structure of this compound and its assigned 1H and 13C NMR chemical shifts.
Caption: Structure and NMR assignments of this compound.
References
A Comparative Guide to the Reactivity of 2-Bromo, 2-Chloro, and 2-Iodobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and overall strategy. The 2-halobenzoic acids are valuable building blocks, offering a versatile scaffold for modification via cross-coupling and nucleophilic substitution reactions. This guide provides an objective, data-supported comparison of the reactivity of 2-bromobenzoic acid, 2-chlorobenzoic acid, and 2-iodobenzoic acid, focusing on reactions paramount to pharmaceutical and chemical research.
Core Reactivity Principles: A Summary
The reactivity of these ortho-substituted halobenzoic acids is governed by two primary factors: the nature of the carbon-halogen (C-X) bond and the electronic and steric influences of the ortho-carboxylic acid group.
In palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations, the reactivity trend is dictated by the C-X bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds lead to faster reactions, establishing a clear reactivity hierarchy.
In contrast, for nucleophilic aromatic substitution (SNAr) , the electronegativity of the halogen plays a more dominant role in stabilizing the intermediate Meisenheimer complex, leading to a different reactivity pattern.
Furthermore, the acidity of the carboxylic acid group, influenced by the "ortho effect," can affect reaction conditions, particularly the choice and stoichiometry of the base.
Data-Driven Comparison
To facilitate a clear comparison, the following tables summarize key physicochemical properties and expected performance in common synthetic transformations.
Physicochemical Properties
| Property | 2-Chlorobenzoic Acid | This compound | 2-Iodobenzoic Acid |
| Molecular Weight | 156.57 g/mol | 201.02 g/mol | 248.02 g/mol |
| pKa (at 25°C) | ~2.89[1][2] | ~2.84[1] | ~2.85[3][4] |
| C-X Bond Energy | Higher | Intermediate | Lower |
Note: pKa values can vary slightly depending on the source and experimental conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This is a direct consequence of the decreasing carbon-halogen bond dissociation energy down the group.[4] While 2-iodobenzoic acid is the most reactive, advancements in ligand and catalyst development have made the more economical 2-chlorobenzoic acid a viable substrate, though often requiring more forcing conditions.
| Reaction Type | 2-Chlorobenzoic Acid | This compound | 2-Iodobenzoic Acid |
| Suzuki-Miyaura Coupling | Lower reactivity, requires specialized ligands and/or higher temperatures. | Good reactivity under standard conditions. | Highest reactivity, often proceeds under mild conditions. |
| Heck Reaction | Challenging, often requires higher catalyst loading and temperature. | Generally proceeds with good yields. | Very reactive, prone to side reactions if not controlled. |
| Buchwald-Hartwig Amination | Feasible with modern, bulky phosphine (B1218219) ligands and strong bases. | Commonly used with high efficiency. | Highly reactive, may require milder bases or lower temperatures. |
This table represents a qualitative comparison based on established reactivity principles. Direct quantitative comparisons under identical conditions are scarce in the literature as reaction conditions are typically optimized for each substrate. A study on the Suzuki-Miyaura coupling of 4-halobenzoic acids demonstrated that while iodo- and bromo-derivatives reacted within 10 minutes with 0.05 mol% Pd, the chloro-derivative required 6 hours and 0.4 mol% Pd to achieve a comparable conversion, highlighting the significant difference in reactivity.[5]
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 2-(Phenyl)benzoic Acid
Objective: To synthesize 2-(phenyl)benzoic acid from the corresponding 2-halobenzoic acid and phenylboronic acid.
Materials:
-
2-Halobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv for I/Br, 0.05 equiv for Cl)
-
Phosphine ligand (e.g., SPhos for Cl, PPh₃ for I/Br) (0.04 equiv for I/Br, 0.1 equiv for Cl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), 5 mL)
Procedure:
-
To a dry reaction vessel, add the 2-halobenzoic acid, phenylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. For 2-iodobenzoic and this compound, a temperature of 80-100°C is typically sufficient. For 2-chlorobenzoic acid, higher temperatures (100-120°C) may be necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous phase with 1 M HCl to a pH of ~2 to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck Reaction: Synthesis of 2-(2-Carboxyvinyl)benzoic Acid
Objective: To couple a 2-halobenzoic acid with acrylic acid.
Materials:
-
2-Halobenzoic acid (1.0 mmol)
-
Acrylic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)
-
Triethylamine (Et₃N) or another suitable base (3.0 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), 5 mL)
Procedure:
-
In a reaction vessel, dissolve the 2-halobenzoic acid, acrylic acid, and base in the chosen solvent.
-
Add the palladium(II) acetate catalyst.
-
Heat the mixture under an inert atmosphere to 80-120°C. Reactions with 2-iodobenzoic acid may proceed at lower temperatures, while 2-chlorobenzoic acid will likely require higher temperatures and potentially a phosphine ligand.
-
Stir the reaction for several hours until completion, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and acidify with HCl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Buchwald-Hartwig Amination: Synthesis of 2-(Phenylamino)benzoic Acid
Objective: To couple a 2-halobenzoic acid with aniline.
Materials:
-
2-Halobenzoic acid (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.02 equiv)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (0.02-0.04 equiv)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Add the 2-halobenzoic acid and aniline.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring. The less reactive 2-chlorobenzoic acid will likely require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent in vacuo.
-
Purify the residue by chromatography.
Visualizing Reactivity and Experimental Design
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.
Caption: Key factors determining the reactivity of 2-halobenzoic acids.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between 2-bromo, 2-chloro, and 2-iodobenzoic acid is a strategic decision based on a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
-
2-Iodobenzoic acid is the most reactive substrate, ideal for rapid, high-yielding reactions under mild conditions, which is particularly beneficial when working with sensitive functional groups.
-
This compound offers a balance of good reactivity and moderate cost, making it a versatile and widely used starting material for a broad range of cross-coupling reactions.
-
2-Chlorobenzoic acid , while the least reactive, is the most cost-effective and readily available. Its use has become increasingly practical due to the development of highly active catalyst systems, making it an attractive option for large-scale synthesis where process optimization can overcome its lower intrinsic reactivity.
For drug development professionals and researchers, a thorough understanding of these reactivity differences is essential for designing efficient, robust, and economically viable synthetic pathways. It is recommended to screen a variety of modern, specialized ligands and conditions when working with the less reactive 2-chlorobenzoic acid to achieve optimal results.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
Acidity of Bromobenzoic Acid Isomers: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the acidity of 2-bromobenzoic acid with its meta and para isomers, supported by experimental data and protocols.
The position of a substituent on a benzene (B151609) ring significantly influences the acidity of benzoic acid derivatives. This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-bromobenzoic acids, crucial for understanding their chemical behavior in various research and development contexts, including drug design and synthesis.
Quantitative Acidity Data
The acidity of the bromobenzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. The experimentally determined pKa values at 25°C are presented below.
| Compound Name | Isomer Position | pKa Value |
| This compound | ortho | 2.84[1][2] |
| 3-Bromobenzoic Acid | meta | 3.86[1] |
| 4-Bromobenzoic Acid | para | 3.97[1] |
From the data, the order of acidity is definitively: This compound > 3-Bromobenzoic acid > 4-Bromobenzoic acid .[1]
Theoretical Interpretation of Acidity Trends
The observed differences in acidity among the three isomers can be attributed to a combination of electronic and steric effects exerted by the bromine substituent on the stability of the carboxylate anion formed upon deprotonation.
Electronic Effects:
-
Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bonds.[1] This electron-withdrawing inductive effect helps to stabilize the negative charge on the carboxylate anion, thereby increasing the acidity of the molecule. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, intermediate at the meta position, and weakest at the para position.[1]
-
Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance.[1] This effect increases the electron density on the ring, particularly at the ortho and para positions. An increase in electron density destabilizes the carboxylate anion, making the acid weaker. The resonance effect does not operate at the meta position.
Positional Analysis:
-
This compound (ortho-isomer): This isomer is the strongest acid due to the pronounced "ortho effect."[1] This effect is a combination of the strong electron-withdrawing inductive effect of the bromine atom at close proximity to the carboxylic group and a steric effect.[3][4] The steric hindrance between the bromine atom and the carboxylic group forces the -COOH group out of the plane of the benzene ring. This reduces the resonance stabilization of the undissociated acid, making it easier to deprotonate, and thus more acidic.
-
3-Bromobenzoic Acid (meta-isomer): At the meta position, the bromine atom primarily exerts its electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity compared to benzoic acid. The resonance effect is not operative at this position, so it does not counteract the inductive effect.[5]
-
4-Bromobenzoic Acid (para-isomer): In the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are at play.[1] While the inductive effect increases acidity, the resonance effect partially counteracts it by destabilizing the carboxylate anion. The net result is that 4-bromobenzoic acid is more acidic than benzoic acid but weaker than 3-bromobenzoic acid, where only the inductive effect is significant.
Caption: Factors influencing the acidity of bromobenzoic acid isomers.
Experimental Protocol: pKa Determination by Potentiometric Titration
This section outlines a detailed methodology for the determination of the pKa values of the bromobenzoic acid isomers using potentiometric titration.
I. Materials and Reagents:
-
This compound
-
3-Bromobenzoic acid
-
4-Bromobenzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Deionized water
-
pH 4.00, 7.00, and 10.00 buffer solutions
-
0.15 M Potassium Chloride (KCl) solution
II. Instrumentation:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Volumetric flasks and pipettes
-
Analytical balance
III. Experimental Workflow:
Caption: Experimental workflow for pKa determination.
IV. Detailed Procedure:
-
Preparation and Standardization of 0.1 M NaOH Solution:
-
Prepare a 0.1 M NaOH solution using carbonate-free deionized water.
-
Accurately weigh a sample of dried primary standard KHP.
-
Dissolve the KHP in deionized water and titrate with the prepared NaOH solution to a phenolphthalein (B1677637) endpoint.
-
Calculate the exact molarity of the NaOH solution.
-
-
Preparation of Bromobenzoic Acid Sample Solutions:
-
pH Meter Calibration:
-
Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.[2]
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the bromobenzoic acid sample solution into a beaker.[2]
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin stirring the solution at a moderate, constant rate.
-
Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 12).[2]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.
-
To accurately determine the equivalence point (the point of steepest inflection), plot the first derivative (ΔpH/ΔV) and the second derivative (Δ²pH/ΔV²) of the titration curve against the volume of NaOH. The equivalence point corresponds to the peak of the first derivative curve and the zero crossing of the second derivative curve.
-
The pKa is the pH at the half-equivalence point. Determine the volume of NaOH at the equivalence point and divide it by two. Find the corresponding pH on the titration curve; this value is the pKa.
-
Repeat the entire procedure at least three times for each isomer to ensure the reproducibility of the results.[2]
-
This comprehensive guide provides the necessary data and methodologies for a thorough comparison of the acidity of this compound and its meta and para isomers, enabling researchers to make informed decisions in their scientific endeavors.
References
A Comparative Guide to the Suzuki Coupling of 2-Bromobenzoic Acid and 3-Bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides an objective, data-driven comparison of the Suzuki coupling performance of 2-bromobenzoic acid and 3-bromobenzoic acid, two common building blocks in the synthesis of pharmaceuticals and functional materials. Understanding the reactivity differences between these positional isomers is crucial for reaction optimization and synthetic route design.
Performance Comparison in Suzuki-Miyaura Coupling
The position of the bromo substituent on the benzoic acid ring significantly influences the outcome of the Suzuki coupling reaction. While both isomers are effective substrates, their reactivity profiles differ, primarily due to steric and electronic effects. The following table summarizes experimental data for the Suzuki coupling of this compound and 3-bromobenzoic acid with phenylboronic acid under comparable aqueous conditions.
| Starting Material | Product | Catalyst System | Base | Solvent | Reaction Time | Yield (%) |
| This compound | Biphenyl-2-carboxylic acid | Palladium-based catalyst (0.1 mol% Pd) | K₂CO₃ | Water | 1 hour | 97%[1] |
| 3-Bromobenzoic Acid | Biphenyl-3-carboxylic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 hours | 89-99%[1][2][3] |
Analysis of Results:
The data reveals that both this compound and 3-bromobenzoic acid can be successfully coupled with phenylboronic acid in high yields under environmentally friendly aqueous conditions.
3-Bromobenzoic Acid: The meta-substituted isomer consistently delivers excellent yields, ranging from 89% to 99%, under mild, room temperature conditions in water.[1][2][3] The reaction with phenylboronic acid is reported to reach completion in 1.5 hours.[2][3]
This compound: The ortho-isomer, this compound, is subject to the "ortho effect," where the bulky bromine atom is in close proximity to the carboxylic acid group.[4] This steric hindrance can impede the approach of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycle.[4] However, under specific aqueous conditions with a suitable palladium catalyst, a high yield of 97% has been achieved in a shorter reaction time of 1 hour.[1] This excellent result for the sterically hindered substrate highlights the importance of optimizing reaction conditions and catalyst systems.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of bromobenzoic acid isomers with phenylboronic acid in water, based on the cited literature.[1][2]
Materials:
-
Bromobenzoic acid isomer (2- or 3-bromobenzoic acid) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂] or another suitable palladium source) (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the bromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under an air atmosphere for the specified reaction time (1-1.5 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the precipitate by filtration and wash thoroughly with distilled water to remove inorganic salts.
-
The crude product can be further purified, for example, by recrystallization.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of bromobenzoic acids as described in the experimental protocol.
Caption: Experimental workflow for the Suzuki coupling.
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki coupling reaction.
References
analytical techniques for characterizing 2-bromobenzoate metal complexes
A Comprehensive Guide to Analytical Techniques for Characterizing 2-Bromobenzoate (B1222928) Metal Complexes
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of metal complexes is paramount. This guide provides a detailed comparison of key analytical techniques for the characterization of 2-bromobenzoate metal complexes, complete with experimental data and protocols.
Introduction to 2-Bromobenzoate Metal Complexes
2-Bromobenzoic acid is a versatile ligand that can coordinate to metal ions in various modes, leading to the formation of complexes with diverse structures and properties. The presence of the bromo substituent can influence the electronic properties and steric hindrance of the ligand, impacting the resulting complex's stability, reactivity, and potential applications in areas such as catalysis and medicinal chemistry. Accurate characterization of these complexes is crucial for establishing structure-property relationships.
Comparison of Key Analytical Techniques
The following sections detail the principles, advantages, and limitations of the most common analytical techniques used to characterize 2-bromobenzoate metal complexes.
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the coordination environment of the metal ion and the electronic structure of the complex.
a) Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopies are powerful tools for probing the vibrational modes of a molecule.[1] In the context of 2-bromobenzoate complexes, they are primarily used to confirm the coordination of the carboxylate group to the metal center.
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[2] Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational modes.[1] A key distinction is that FTIR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability.[3]
-
Key Observables: The most significant information is derived from the vibrational frequencies of the carboxylate group (COO⁻). The difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group can elucidate its coordination mode (monodentate, bidentate chelating, or bridging). For instance, a larger Δν value is typically observed for monodentate coordination compared to the free carboxylate ion.
b) UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the metal complex.
-
Principle: This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels.
-
Key Observables: The spectra of transition metal complexes typically show two types of electronic transitions:
-
d-d transitions: These occur between the d-orbitals of the metal ion. Their energy and intensity are sensitive to the coordination geometry and the nature of the ligands.
-
Charge-transfer (CT) transitions: These involve the transfer of an electron between the metal and the ligand (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). CT bands are generally much more intense than d-d bands.
-
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the most definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid.[4]
-
Principle: When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern.[5] By analyzing the positions and intensities of the diffracted beams, a detailed model of the crystal structure can be constructed.[6]
-
Key Observables: This technique provides highly accurate data on:
-
Bond lengths and angles[7]
-
Coordination geometry of the metal center
-
Crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking)
-
Absolute configuration of chiral molecules
-
Thermal Analysis
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
a) Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate.[8]
-
Key Observables: TGA is used to determine the thermal stability of the complex and to identify the loss of volatile components such as water or other solvent molecules. The decomposition pattern can provide information about the composition of the complex.[9]
b) Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
-
Principle: DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature.[10]
-
Key Observables: These techniques detect thermal events such as melting, crystallization, and decomposition, providing information on their temperatures and associated enthalpy changes.
Electrochemical Analysis
Electrochemical methods are employed to study the redox properties of the metal complexes.
a) Cyclic Voltammetry (CV)
-
Principle: CV measures the current response of a sample to a linearly cycled potential sweep.[11]
-
Key Observables: The resulting voltammogram provides information on the redox potentials (oxidation and reduction) of the metal center and can indicate the reversibility of the redox processes.[12] This is crucial for applications in catalysis and electrochemistry.
Quantitative Data Summary
| Technique | Parameter | Typical Value/Observation for 2-Bromobenzoate Metal Complexes | Significance |
| FTIR/Raman | Δν (νₐsym(COO⁻) - νₛym(COO⁻)) | Varies with coordination mode (e.g., ~180-250 cm⁻¹ for monodentate, ~80-150 cm⁻¹ for bidentate) | Elucidates the coordination mode of the carboxylate ligand. |
| UV-Vis | λₘₐₓ (d-d transitions) | Typically in the visible region (e.g., 500-800 nm for Cu(II) complexes) | Indicates the coordination geometry and ligand field strength. |
| XRD | M-O bond length | e.g., ~1.9-2.2 Å for first-row transition metals | Provides precise structural information. |
| O-C-O bond angle | ~120-128° | Confirms the geometry of the coordinated carboxylate. | |
| TGA | Decomposition Temperature | Varies depending on the metal and other ligands (e.g., onset often >200 °C) | Indicates thermal stability. |
| CV | E₁/₂ (Redox Potential) | Dependent on the metal and coordination environment | Quantifies the ease of oxidation or reduction of the metal center. |
Experimental Protocols
FTIR Spectroscopy
-
Sample Preparation: The solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential.[6] A common method is slow evaporation of a solvent from a saturated solution of the complex. Solvent layering, where a solution of the complex is layered with a less soluble solvent, can also be effective.[4]
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other structural parameters.[5]
Thermogravimetric Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer is used, which consists of a sensitive balance and a furnace.
-
Procedure: A small amount of the sample (5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously recorded as a function of temperature.
Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat with a three-electrode cell is used. The three electrodes are a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Procedure: The metal complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The solution is deoxygenated by purging with an inert gas (e.g., argon). The potential is swept linearly from a starting potential to a switching potential and then back to the initial potential, while the current is measured.
Visualizations
Caption: Workflow for the characterization of 2-bromobenzoate metal complexes.
Caption: Logical relationship between analytical techniques and the information they provide.
References
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. covalentmetrology.com [covalentmetrology.com]
- 3. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pulstec.net [pulstec.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. jetir.org [jetir.org]
Validating 2-Bromobenzoic Acid Synthesis: A Comparative Guide to Melting Point Determination
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of chemical compounds are paramount. This guide provides a comprehensive comparison of melting point determination as a validation method for the synthesis of 2-bromobenzoic acid, offering detailed experimental protocols and supporting data. We will explore two common synthetic routes and compare the purity of the resulting product against alternative analytical techniques.
Introduction to this compound and Synthesis Validation
This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex molecules. The purity of this reagent is critical to ensure the desired outcome of subsequent reactions. Melting point determination is a classical and accessible technique to assess the purity of a crystalline solid. A pure compound will have a sharp melting point range, close to its literature value, while impurities will typically depress and broaden this range. The established melting point for pure this compound is in the range of 147-150°C.[1][2]
This guide will focus on the validation of this compound synthesized via two prevalent methods: the Sandmeyer reaction of anthranilic acid and the oxidation of 2-bromotoluene.
Comparison of Synthetic Routes and Potential Impurities
The choice of synthetic route can influence the impurity profile of the final product. Understanding these potential impurities is key to effective validation by melting point analysis.
| Synthetic Route | Starting Material | Potential Solid Impurities | Melting Point of Impurity (°C) | Impact on Melting Point of this compound |
| Sandmeyer Reaction | Anthranilic Acid | Unreacted Anthranilic Acid | 146-148[3][4][5][6][7] | Significant depression and broadening due to similar melting point |
| Oxidation | 2-Bromotoluene | Incomplete oxidation products | Variable | Depression and broadening |
As indicated in the table, unreacted anthranilic acid from the Sandmeyer reaction presents a notable challenge for validation by melting point alone, due to its melting point being very close to that of the desired product.
Experimental Protocols
Below are detailed protocols for the synthesis of this compound via the Sandmeyer reaction and the subsequent validation using melting point determination.
Synthesis of this compound via Sandmeyer Reaction
This procedure is adapted from established methods.
Materials:
-
Anthranilic acid
-
Sodium nitrite (B80452)
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Ice
-
Distilled water
-
Beakers
-
Erlenmeyer flask
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g of anthranilic acid in 15 mL of 48% hydrobromic acid and 15 mL of water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 2.7 g of sodium nitrite in 8 mL of water, keeping the temperature below 5°C.
-
In a separate beaker, dissolve 4.3 g of copper(I) bromide in 10 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot water.
Melting Point Determination
Materials:
-
Dry, purified this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the synthesized this compound is completely dry.
-
Finely powder a small amount of the solid.
-
Pack the solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 10-15°C per minute initially, then slow to 1-2°C per minute as the melting point is approached.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).
Data Presentation
The following table summarizes the expected melting point data for this compound of varying purity levels.
| Sample | Purity | Observed Melting Point Range (°C) |
| Pure this compound | >99% | 149-151 |
| Recrystallized Product | High | 147-150 |
| Crude Product | Lower | 140-146 (broad) |
Alternative Validation Methods
While melting point determination is a useful and accessible technique, it may not be sufficient for rigorous purity assessment, especially when impurities have similar melting points to the product. For comprehensive validation, the following instrumental methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can separate closely related impurities.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[9][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can detect and identify impurities with distinct proton or carbon signals.[11][13]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the synthesis and validation of this compound.
Caption: Experimental workflow for synthesis and validation.
Caption: Logic for assessing purity via melting point.
Conclusion
Melting point determination is a rapid and cost-effective method for the initial validation of this compound synthesis. A sharp melting point range that aligns with the literature value is a strong indicator of a pure compound. However, for syntheses where impurities with similar melting points are possible, such as the Sandmeyer reaction starting from anthranilic acid, it is crucial to employ complementary analytical techniques like HPLC or NMR spectroscopy for unambiguous purity confirmation. This integrated approach ensures the quality and reliability of the synthesized this compound for its intended applications in research and development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 4. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. Anthranilic Acid | 118-92-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Anthranilic acid(118-92-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Reactivity Showdown: 2-Fluorobenzoic Acid vs. 2-Bromobenzoic Acid in SNAr Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2-fluorobenzoic acid and 2-bromobenzoic acid in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by established chemical principles and generalized experimental protocols.
In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates, the strategic functionalization of aromatic rings via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction. The choice of leaving group on the aromatic substrate is a critical parameter influencing reaction efficiency. This guide provides an in-depth comparison of the reactivity of two common ortho-substituted halobenzoic acids: 2-fluorobenzoic acid and this compound.
The Decisive Factor: Stability of the Meisenheimer Complex
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. The initial and often rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
The reactivity trend for halogens in SNAr reactions is often counterintuitive when compared to other substitution reactions like SN1 or SN2. In SNAr, the typical order of reactivity is F > Cl > Br > I .[1] This is because the high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect.[1] This effect strongly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[1] While the carbon-fluorine bond is significantly stronger than the carbon-bromine bond, the breaking of this bond occurs in the second, faster step of the reaction and therefore does not determine the overall reaction rate.[1]
Both the fluorine and the carboxylic acid group in 2-fluorobenzoic acid are electron-withdrawing, which further activates the aromatic ring towards nucleophilic attack.
Quantitative Comparison: A Theoretical Perspective
| Feature | 2-Fluorobenzoic Acid | This compound | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | The high electronegativity of fluorine provides superior stabilization of the rate-determining Meisenheimer intermediate through a strong inductive effect. |
| Rate-Determining Step | Formation of Meisenheimer Complex | Formation of Meisenheimer Complex | This is the characteristic mechanism for SNAr reactions. |
| Leaving Group Ability (in SNAr context) | Good | Moderate | The stabilization of the intermediate by the halogen is more critical than its ability to depart in the non-rate-determining step. |
| Activation of Aromatic Ring | Strongly Activated | Activated | Both compounds are activated by the ortho-carboxylic acid group and the halogen. The stronger inductive effect of fluorine leads to greater activation. |
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with 2-halobenzoic acids and an amine nucleophile. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.
General Procedure for SNAr Reaction with an Amine
Materials:
-
2-Halobenzoic acid (2-fluorobenzoic acid or this compound) (1.0 mmol)
-
Amine nucleophile (e.g., aniline, piperidine) (1.2 mmol)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) (5-10 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the 2-halobenzoic acid (1.0 mmol) and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the solvent (5-10 mL) and stir the mixture.
-
Add the amine nucleophile (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Note: For less reactive systems, particularly with this compound, the use of a copper catalyst (e.g., Cu₂O) may be necessary to facilitate the reaction, in what is known as an Ullmann condensation, a variation of the SNAr reaction.
Visualizing the Reaction Dynamics
To better understand the factors influencing the reactivity of these two compounds, the following diagrams illustrate the key concepts.
References
Assessing the Ortho Effect in Cross-Coupling Reactions of 2-Halobenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic carboxylic acids through cross-coupling reactions is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel pharmaceuticals, agrochemicals, and materials. The position of substituents on the aromatic ring can dramatically influence reaction outcomes, a phenomenon particularly pronounced with substituents at the ortho position to the reactive C-X bond. This guide provides a comprehensive comparison of the performance of 2-halobenzoic acids in four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—relative to their para-substituted counterparts. We will delve into the quantitative aspects of this "ortho effect," supported by experimental data, and provide detailed experimental protocols for key reactions.
The Ortho Effect: A Double-Edged Sword in Cross-Coupling Chemistry
The "ortho effect" in the context of 2-halobenzoic acids refers to the collective influence of the ortho-carboxylic acid group on the reactivity of the adjacent carbon-halogen bond in cross-coupling reactions. This effect is a complex interplay of steric and electronic factors that can either impede or, in some cases, facilitate the reaction compared to its meta or para isomers.
Steric Hindrance: The bulky carboxylic acid group can sterically hinder the approach of the palladium catalyst to the C-X bond, potentially slowing down the crucial oxidative addition step of the catalytic cycle. This is a commonly cited reason for the decreased reactivity of some ortho-substituted substrates. To overcome this, specialized bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the formation of a more reactive, monoligated palladium(0) species.
Electronic Effects & Potential Chelation: The electronic nature of the carboxylic acid group, an electron-withdrawing group, influences the electron density at the reaction center. Furthermore, the potential for the carboxylate to coordinate to the palladium center can significantly alter the catalyst's reactivity and stability. This chelation can either stabilize intermediates, potentially slowing down the reaction, or it can position the catalyst favorably for subsequent steps.
Decarboxylation as a Side Reaction: A notable side reaction, particularly with ortho-substituted benzoic acids, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This can be a significant pathway, especially under the basic and often high-temperature conditions of cross-coupling reactions, leading to the formation of undesired byproducts.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of halobenzoic acids in this reaction generally follows the trend I > Br > Cl.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | Moderate to Good | [General observation, specific data elusive in direct comparison] |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Pd(OAc)₂ (low loading) | Na₂CO₃ | H₂O/CH₃OH | RT | 2 | >95 | [1] |
| 4-Chlorobenzoic Acid | Phenylboronic Acid | Pd Nanoparticles | K₂CO₃ | H₂O | Reflux | 6 | High | [2] |
Analysis: While specific comparative data is scarce, it is generally observed that 2-halobenzoic acids can be challenging substrates in Suzuki-Miyaura coupling due to steric hindrance. The high yields achieved with 4-bromobenzoic and 4-chlorobenzoic acids, even under mild or aqueous conditions, suggest that the ortho isomer would likely require more forcing conditions or a more sophisticated catalyst system to achieve comparable results.[3][4][5] The steric bulk adjacent to the reaction site in 2-halobenzoic acids can impede both the oxidative addition and the subsequent reductive elimination steps.[3][4]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The reactivity trend is similar to that of the Suzuki-Miyaura coupling.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzoic Acid | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | - | Moderate | [General protocol, specific comparative data lacking] |
| 4-Iodobenzylamine | Acrylonitrile | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 95 | [6] |
| Iodobenzene (B50100) | Styrene | Pd(OAc)₂ | KOAc | Methanol | 120 | - | High | [6] |
Analysis: Kinetic studies on the Heck reaction of substituted aryl halides often point to the oxidative addition as a key step influenced by both electronic and steric factors.[7][8] The ortho-carboxyl group in 2-iodobenzoic acid can be expected to slow down the reaction compared to the less hindered iodobenzene or 4-iodobenzylamine. The use of polar aprotic solvents like DMF is common for Heck reactions.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzoic Acid | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | - | Low to Moderate | [General observation, specific data lacking] |
| 4-Iodobenzoic Acid | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | RT | - | High | [9] |
| Aryl Chlorides | Terminal Alkyne | Pd(OAc)₂ / Bulky Ligand | Cs₂CO₃ | DMF | High | - | Good to Excellent | [10] |
Analysis: The Sonogashira coupling is sensitive to steric hindrance, and electron-rich, sterically demanding aryl bromides with ortho-substituents often require higher catalyst loadings.[11] The activation of the C-Cl bond in 2-chlorobenzoic acid is particularly challenging and typically requires more robust catalytic systems and higher temperatures compared to the more reactive aryl iodides.[10] Copper-free Sonogashira protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for the success of this reaction, especially with challenging substrates.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridines | Volatile Amines | Pd₂(dba)₃ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [12] |
| Brominated Benzodiazepine (B76468) | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2 | 87 | [13] |
| Aryl Bromides | Aniline | Pd₂(dba)₃ / Bulky Ligands | KOtBu | Toluene | 90 | - | High | [13] |
Analysis: The Buchwald-Hartwig amination of ortho-substituted aryl halides often requires bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), to facilitate both the oxidative addition and reductive elimination steps.[13] The ortho-carboxyl group in 2-halobenzoic acids would likely necessitate the use of such advanced catalyst systems. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium or potassium tert-butoxide being commonly employed.[12][13]
Experimental Protocols
Detailed methodologies for the cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 4-Halobenzoic Acid
A mixture of the 4-halobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C, 0.5-2 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water or an aqueous medium) is prepared in a reaction vessel. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The reaction is then heated to the desired temperature (e.g., 80-100 °C) with stirring. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with HCl. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
General Procedure for Heck Reaction of a 4-Haloaromatic Compound
In a reaction vessel, the 4-haloaromatic compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), a base (e.g., NaOAc or Et₃N, 1.2 equiv.), and a suitable solvent (e.g., DMF or acetonitrile) are combined. The mixture is thoroughly degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After the reaction is complete, the mixture is cooled, filtered to remove the palladium catalyst, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography.[6]
General Procedure for Sonogashira Coupling of an Aryl Halide
To a dried Schlenk flask are added the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (3-10 mol%). The flask is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., toluene or THF) and a base (e.g., triethylamine, 2.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at the appropriate temperature (room temperature to 70 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
In a glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., KOtBu, 1.4 mmol). The aryl bromide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the addition of an anhydrous, degassed solvent (e.g., toluene). The Schlenk tube is sealed and heated to the desired temperature (e.g., 90 °C) with stirring. The reaction is monitored by LC-MS or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13]
Mechanistic Considerations and Visualizations
The ortho effect manifests itself at various stages of the cross-coupling catalytic cycles. The following diagrams, generated using the DOT language, illustrate the general workflows and potential points of influence of the ortho-carboxyl group.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and regulatory adherence. This guide outlines the essential procedures for the proper disposal of 2-bromobenzoic acid, ensuring a secure laboratory environment and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal protocol, it is imperative to recognize the hazards associated with this compound. This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Adherence to appropriate personal protective equipment (PPE) is the first line of defense.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves must be worn.[1][7] Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]
-
Respiratory Protection: If dust is generated, a respirator is required.[7]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[8]
In the event of a spill, immediately clean the area by sweeping or shoveling the solid material into a suitable, closed container for disposal, avoiding the generation of dust.[1][7][9] Do not let the product enter drains.[1]
Quantitative Safety and Disposal Data
While specific permissible exposure limits are not widely available, the following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS). This compound should be handled as hazardous material.[7]
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Solid | General Chemical Knowledge |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3), Harmful if swallowed (Category 4) | [1][7] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat. A respirator is recommended if dust is generated. | [1][7] |
| Spill Cleanup | Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. | [1][7][9] |
| Disposal Container | Labeled, sealed, and compatible container for halogenated organic waste. | [7][9][10] |
| Disposal Method | Engage a licensed chemical waste disposal company. Do not discharge to sewer systems. | [1][7] |
Disposal Procedures
The standard and mandated procedure for the disposal of this compound is to treat it as hazardous waste. It is crucial to adhere to all federal, state, and local regulations.[8]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to handle the collection and disposal of the chemical waste.[1]
-
Provide the disposal company with a complete and accurate characterization of the waste.
-
-
Approved Disposal Methods:
Crucially, do not attempt to dispose of this compound down the drain or in regular trash. [1] Discharge into the environment must be avoided.
Experimental Protocols for Disposal
Validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.[7] Any attempt at chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, and in full compliance with all applicable regulations.
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemstock.ae [chemstock.ae]
- 11. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 2-Bromobenzoic acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromobenzoic acid, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for safe laboratory operations.
This compound is a compound that can be harmful if swallowed, and it is known to cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory irritation.[1][2][4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][5] | To prevent eye contact, which can result in serious irritation.[1][3][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][4][5] | To avoid direct skin contact, which can cause irritation.[1][2][3][6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust may be generated or if ventilation is inadequate.[5] | To prevent the inhalation of dust, which may cause respiratory tract irritation.[1][2][3][6][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6][8]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4][8]
-
Assemble all necessary PPE as specified in the table above and inspect it for any damage before use.[1]
-
Have a spill kit readily available.
2. Handling and Use:
-
Avoid generating dust when handling the solid chemical.[1][4]
-
Wash hands thoroughly after handling the substance.[1][4][8]
-
Do not eat, drink, or smoke in the designated work area.[4][6][7]
3. Accidental Release Measures:
-
In case of a spill, immediately evacuate the area.[1]
-
Wearing appropriate PPE, clean up the spill immediately.[4][8]
-
For solid spills, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]
-
Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Regulatory Compliance |
| Unused this compound | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] | Dispose of in a manner consistent with federal, state, and local regulations.[8] |
| Contaminated Materials (e.g., gloves, lab coats, paper towels) | Place in a sealed and properly labeled container for hazardous waste disposal. | Follow institutional and local guidelines for the disposal of chemically contaminated solid waste. |
| Empty Containers | Handle uncleaned containers as you would the product itself. Do not reuse empty containers. | Dispose of in accordance with federal, state, and local regulations.[8] |
Experimental Workflow
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
